Decanoic acid-d5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H20O2 |
|---|---|
Molecular Weight |
177.29 g/mol |
IUPAC Name |
9,9,10,10,10-pentadeuteriodecanoic acid |
InChI |
InChI=1S/C10H20O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2-9H2,1H3,(H,11,12)/i1D3,2D2 |
InChI Key |
GHVNFZFCNZKVNT-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Isotopic Landscape: A Technical Guide to the Synthesis and Availability of Decanoic Acid-d5
For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is indispensable for a deeper understanding of metabolic pathways, reaction kinetics, and drug metabolism. This technical guide provides a comprehensive overview of the synthesis and commercial availability of Decanoic acid-d5, a deuterated form of the medium-chain fatty acid, capric acid.
Decanoic acid and its derivatives are subjects of interest in various research fields, including metabolism, neurology, and pharmaceutical sciences. The selective incorporation of deuterium atoms into its structure allows for precise tracking and quantification in complex biological systems using mass spectrometry-based methods. This guide details a plausible synthetic approach for this compound, summarizes its commercial availability, and provides insights into its characterization.
Commercial Availability of Deuterated Decanoic Acid
The accessibility of deuterated fatty acids is crucial for initiating research. Several specialized chemical suppliers offer various isotopically labeled forms of decanoic acid. While "this compound" is specifically listed by some vendors, other deuterated variants, such as the per-deuterated form (d19), are also available and may be suitable for certain applications.
| Supplier | Product Name | Formula | Isotopic Purity | Catalog Number |
| MedChemExpress | This compound | Not Specified | Not Specified | HY-112413S |
| Cambridge Isotope Laboratories, Inc. | Decanoic acid (D19, 98%) | CD3(CD2)8COOH | 98% | DLM-270-1 |
| BOC Sciences | Isotope Labeled Fatty Acids | Custom | Custom | Custom Synthesis |
| Alfa Chemistry | Isotope-labeled Lipids | Custom | Custom | Custom Synthesis |
| Sigma-Aldrich (Merck) | Stable Isotope Labeled Compounds | Various | Various | Various |
Table 1: Commercial Suppliers of Deuterated Decanoic Acid. This table provides a summary of companies that supply deuterated decanoic acid and related products. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.
Synthesis of this compound: A Plausible Experimental Protocol
While specific proprietary methods for the synthesis of commercially available this compound are not publicly disclosed, a plausible and detailed experimental protocol can be devised based on established methods for the deuteration of fatty acids at specific positions. One such approach involves the selective hydrogen-deuterium exchange at the α and β positions of the carboxylic acid.
Principle:
This proposed synthesis leverages a palladium-catalyzed hydrogen-deuterium exchange reaction. The carboxylic acid group directs the deuteration to the adjacent α and β carbons. By controlling the reaction conditions and the deuterium source, a high level of deuterium incorporation at these specific positions can be achieved.
Experimental Protocol:
Materials:
-
Decanoic acid (Capric acid)
-
Palladium on carbon (Pd/C, 10%)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous solvent (e.g., dioxane or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add decanoic acid (1 equivalent).
-
Catalyst Addition: Under an inert atmosphere, carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Solvent and Deuterium Source: Add anhydrous dioxane (or another suitable solvent) to dissolve the decanoic acid. Subsequently, add deuterium oxide (D₂O) in excess (e.g., 20-50 equivalents) to serve as the deuterium source.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere. The reaction is monitored for its progress.
-
Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots from the reaction mixture, quenching them, and analyzing by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of deuterium incorporation.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the Pd/C catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and wash it sequentially with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude deuterated decanoic acid.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.
Characterization:
The synthesized this compound should be thoroughly characterized to confirm its structure and isotopic purity.
-
Mass Spectrometry (MS): GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight and the degree of deuterium incorporation by comparing the mass spectra of the deuterated and non-deuterated compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a decrease in the signal intensity of the protons at the α and β positions. ²H NMR (Deuterium NMR) will show signals corresponding to the incorporated deuterium atoms.
Expected Quantitative Data:
While the exact yield and isotopic purity will depend on the specific reaction conditions and optimization, typical quantitative data for similar deuteration reactions of fatty acids are as follows:
| Parameter | Typical Value |
| Yield | 60-85% |
| Isotopic Purity (d5) | >95% |
| Chemical Purity | >98% (after purification) |
Table 2: Expected Quantitative Data for the Synthesis of this compound. These values are estimates based on literature for analogous deuteration reactions and should be empirically determined.
Synthesis and Purification Workflow
The following diagram illustrates the key stages in the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This compound is a valuable tool for researchers in various scientific disciplines. While commercially available from specialized suppliers, a fundamental understanding of its synthesis is crucial for custom labeling strategies and for interpreting experimental results. The provided protocol, based on established deuteration methodologies, offers a robust starting point for the laboratory-scale synthesis of this important isotopically labeled fatty acid. As with any chemical synthesis, proper safety precautions and optimization of reaction conditions are paramount to achieving high yields and purity.
Decoding the Certificate of Analysis for Decanoic Acid-d5: A Technical Guide
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Decanoic acid-d5 is a critical document that guarantees the quality and suitability of the material for quantitative analysis. This guide provides an in-depth explanation of the key components of a typical CoA for this compound, complete with detailed experimental protocols and visualizations to clarify the underlying analytical workflows.
Understanding the Core Components of the Certificate of Analysis
A Certificate of Analysis for this compound provides a comprehensive summary of its identity, purity, and concentration. These parameters are essential for ensuring the accuracy and reliability of experimental results, particularly in mass spectrometry-based assays.
Data Presentation: Quantitative Analysis Summary
The quantitative data for a specific lot of this compound is typically presented in a clear, tabular format. Below is a representative summary of the key analytical results.
| Parameter | Specification | Result | Method |
| Identity | Conforms to structure | Conforms | ¹H-NMR, ¹³C-NMR, MS |
| Chemical Purity | ≥98.0% | 99.5% | GC-MS |
| Isotopic Purity (Isotopic Enrichment) | ≥98 atom % D | 99.2 atom % D | ¹H-NMR or Mass Spectrometry |
| Concentration | 1.00 mg/mL ± 5% | 1.02 mg/mL | LC-MS/MS |
| Residual Solvents | As per USP <467> | Conforms | Headspace GC-MS |
| Appearance | Clear, colorless solution | Conforms | Visual Inspection |
| Solubility | Soluble in Methanol | Conforms | Visual Inspection |
Key Analytical Parameters Explained
1. Chemical Purity: This value indicates the percentage of the material that is Decanoic acid, including both its deuterated and non-deuterated forms, relative to any other chemical entities. High chemical purity is crucial to prevent interference from other compounds in your analysis.[1]
2. Isotopic Purity (Isotopic Enrichment): This is a critical parameter for a deuterated standard. It specifies the percentage of the molecule that is fully deuterated at the intended positions.[1] High isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which is essential for accurate quantification, especially at low concentration levels.[1]
3. Concentration: The concentration of the standard in the provided solution is determined to ensure accurate spiking into samples and calibrators.
Experimental Protocols: The Foundation of the CoA Data
The values presented in the CoA are derived from rigorous analytical testing. The following sections detail the methodologies for the key experiments performed.
Gas Chromatography-Mass Spectrometry (GC-MS) for Chemical Purity Determination
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acids like decanoic acid, derivatization is typically required to increase their volatility.
Methodology:
-
Derivatization: A sample of the this compound is converted to a volatile ester, commonly a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. This is achieved by reacting the acid with a derivatizing agent such as BF₃-methanol or PFB-Br.
-
Injection: A small volume of the derivatized sample is injected into the gas chromatograph.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and the stationary phase (a coating on the column wall). The oven temperature is programmed to ramp up to ensure the elution of all components.
-
Ionization and Mass Analysis: As the components elute from the column, they enter the mass spectrometer. They are ionized, typically by electron ionization (EI), which causes fragmentation of the molecules. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: The chemical purity is determined by integrating the peak area of the this compound derivative and comparing it to the total area of all detected peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Purity (Enrichment) Assessment
NMR spectroscopy is a primary technique for determining the isotopic enrichment and confirming the position of the deuterium labels. ¹H-NMR is particularly useful for this purpose.
Methodology:
-
Sample Preparation: A precise amount of the this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain protons in the regions of interest. An internal standard with a known concentration may also be added for quantification.
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer and a ¹H-NMR spectrum is acquired. The presence of deuterium atoms on a carbon atom leads to the disappearance or significant reduction of the corresponding proton signal in the ¹H-NMR spectrum.
-
Data Analysis: The isotopic purity is calculated by comparing the integral of the residual proton signals at the deuterated positions to the integral of a proton signal at a non-deuterated position within the molecule or to an internal standard.[2] For this compound, where 5 hydrogens are replaced by deuterium, the reduction in the corresponding proton signals provides a direct measure of the isotopic enrichment.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Accurate Concentration Measurement
LC-MS/MS is the gold standard for the quantitative analysis of non-volatile compounds in complex mixtures, offering high sensitivity and selectivity.
Methodology:
-
Standard Curve Preparation: A series of calibration standards are prepared by spiking known amounts of a certified reference standard of unlabeled decanoic acid into a blank matrix. The this compound internal standard is added to each calibration standard at a constant concentration.
-
Sample Preparation: The this compound solution being tested is diluted to fall within the range of the standard curve.
-
Chromatographic Separation: An aliquot of the prepared sample and the calibration standards is injected into a liquid chromatograph. The decanoic acid and its deuterated internal standard are separated from other matrix components on a reversed-phase column (e.g., C18).
-
Ionization and Mass Analysis: The eluent from the LC column is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode. In the tandem mass spectrometer, the precursor ions corresponding to decanoic acid and this compound are selected, fragmented, and specific product ions are monitored (Multiple Reaction Monitoring - MRM).
-
Quantification: A calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the known concentration of the calibration standards. The concentration of the this compound solution is then determined from its peak area ratio using the calibration curve.
Visualizing the Analytical Workflows
To further clarify the experimental processes and logical relationships, the following diagrams are provided.
Logical Relationship of CoA Components
The Certificate of Analysis is a document where each piece of information is interconnected to provide a complete quality profile of the analytical standard.
References
Technical Guide: Physical State and Solubility of Decanoic Acid-d5
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical state and solubility of Decanoic acid-d5. This compound is the deuterium-labeled version of decanoic acid, a ten-carbon saturated fatty acid. While specific experimental data for the deuterated form is limited in publicly available literature, the physical and chemical properties are expected to be nearly identical to its non-deuterated counterpart, decanoic acid (also known as capric acid). This document compiles the available data for decanoic acid as a close proxy for this compound and outlines standard experimental protocols for determining these properties. Deuterated fatty acids like this compound are valuable tools in metabolic research, serving as tracers and internal standards for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (GC-MS or LC-MS).[1]
Core Physical and Chemical Properties
Decanoic acid is a white crystalline solid at room temperature with a characteristically rancid odor.[2][3] It may also appear as a colorless to light yellowish oily liquid at temperatures slightly above its melting point.[4] The deuteration in this compound is not expected to significantly alter these macroscopic properties.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of decanoic acid, which serve as a reliable reference for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₅D₅O₂ | N/A |
| Molecular Weight | ~177.30 g/mol | Calculated |
| Physical State | White crystalline solid | [2][4] |
| Melting Point | 27 - 32 °C (81 - 90 °F) | [5][6] |
| Boiling Point | 268 - 270 °C (514 - 518 °F) at 760 mmHg | [2][5][6][7] |
| Density | ~0.893 g/mL at 25 °C | [2] |
| Water Solubility | Poorly soluble/Insoluble (0.15 g/L at 20 °C) | [4][6] |
| Solubility in Organic Solvents | Soluble in most organic solvents including alcohols, ether, chloroform, benzene, and acetone. Also soluble in dilute nitric acid. | [2][4] |
Solubility Profile
Decanoic acid's solubility is dictated by its ten-carbon aliphatic chain, which imparts a significant nonpolar character.
-
Aqueous Solubility: It is poorly soluble in water.[4] The long hydrocarbon tail limits favorable interactions with polar water molecules.
-
Organic Solvent Solubility: It exhibits high solubility in a wide range of organic solvents.[2][4] This includes alcohols, oils, and non-polar solvents like hexane.[4] It is also soluble in dilute nitric acid.[3]
Experimental Protocols
The following are detailed methodologies for determining the physical state and solubility of fatty acids like this compound.
Determination of Physical State and Melting Point
The physical state is determined by visual inspection at standard ambient temperature and pressure. The melting point is a key indicator of purity and can be determined using a melting point apparatus.
Protocol:
-
Sample Preparation: A small amount of the crystalline this compound is placed into a capillary tube, which is then sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated slowly and steadily.
-
Observation: The temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded. A pure substance will have a sharp melting point range of 1-2°C.
Determination of Boiling Point
The boiling point can be determined by simple distillation, which is suitable for purifying organic liquids and identifying them based on their boiling points.
Protocol:
-
Apparatus Setup: A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.
-
Sample Introduction: A sample of this compound is placed in the round-bottom flask.
-
Heating: The flask is heated, and the temperature of the vapor is monitored with a thermometer.
-
Boiling Point Determination: The temperature will rise and then stabilize at the boiling point of the substance as the vapor condenses and is collected.
Determination of Solubility
This protocol outlines a qualitative method for assessing the solubility of this compound in various solvents.
Protocol:
-
Sample Preparation: A small, measured amount of this compound (e.g., 10 mg) is added to a series of test tubes.
-
Solvent Addition: A measured volume of a specific solvent (e.g., 1 mL of water, ethanol, chloroform) is added to each test tube.
-
Mixing: The test tubes are agitated vigorously for a set period (e.g., 2 minutes).
-
Observation: The solutions are allowed to stand, and the degree of dissolution is observed. A homogenous solution indicates solubility, while the presence of two distinct layers or solid particles indicates insolubility.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps involved in determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DECANOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. accustandard.com [accustandard.com]
- 6. 334-48-5 CAS MSDS (Decanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. decanoic acid, 334-48-5 [thegoodscentscompany.com]
Decanoic Acid-d5: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoic acid-d5 is the deuterated form of decanoic acid, a medium-chain saturated fatty acid. In scientific research, it serves as a crucial internal standard for the accurate quantification of its non-deuterated counterpart in various biological matrices. Its near-identical physicochemical properties to endogenous decanoic acid allow it to mimic the behavior of the analyte during sample preparation and analysis, thereby correcting for variability and enhancing the precision of measurements. This technical guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and insights into the signaling pathways of its non-deuterated analogue.
Core Data Presentation
The following tables summarize the key quantitative data for this compound and its non-deuterated form.
| Property | Value |
| CAS Number | 1219803-00-5[1] |
| Molecular Formula | C₁₀H₁₅D₅O₂ |
| Molecular Weight | 177.30 g/mol |
| Property | Value |
| CAS Number | 334-48-5[2][3][4][5][6][7] |
| Molecular Formula | C₁₀H₂₀O₂[3][6][8][9] |
| Molecular Weight | 172.26 g/mol [3][4][6][7][8][10] |
| Melting Point | 31.5 °C[8][11] |
| Boiling Point | 268-270 °C[12] |
| Density | 0.88 g/cm³[12] |
| Solubility | Insoluble in water; soluble in alcohols and ethers.[12] |
Experimental Protocols
The accurate quantification of decanoic acid in biological samples is critical for studying its role in various physiological and pathological processes. The use of this compound as an internal standard is integral to reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
General Workflow for Quantification of Decanoic Acid using this compound
References
- 1. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. n-Decanoic acid [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. air.unimi.it [air.unimi.it]
- 5. cis-Dehydroxylinalool oxide - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Separation of Decanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. mdpi.com [mdpi.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. CID 77134663 | C10H15O2- | CID 77134663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Decanoic Acid | C10H20O2 | CID 2969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
The Gold Standard Under the Microscope: A Technical Guide to Deuterated Internal Standards in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolomics, the pursuit of accurate and precise quantification of metabolites is paramount. This technical guide provides an in-depth exploration of the use of deuterated internal standards, a cornerstone of robust analytical methodology in mass spectrometry-based metabolomics. From core principles to detailed experimental protocols, this document serves as a comprehensive resource for researchers aiming to generate high-quality, reproducible data.
The Foundational Principle: Isotope Dilution Mass Spectrometry
The use of deuterated internal standards is rooted in the principle of stable isotope dilution (SID), a quantitative mass spectrometry technique renowned for its high analytical specificity and accuracy.[1] In this approach, a known amount of a deuterated (²H-labeled) analog of the analyte of interest is added to a sample at the earliest stage of preparation.[2] Because deuterated standards are chemically almost identical to the endogenous analyte, they exhibit nearly the same physicochemical properties.[1] This includes similar behavior during sample extraction, chromatography, and ionization in the mass spectrometer.[1]
The key difference lies in their mass. The mass spectrometer can readily distinguish between the native analyte and the heavier, deuterated internal standard.[1] By measuring the ratio of the signal from the native analyte to that of the deuterated internal standard, variations introduced during the analytical workflow can be effectively normalized.[1] This correction is crucial for mitigating issues like matrix effects, where other components in a complex biological sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification.[3][4]
Advantages of Deuterated Internal Standards
Deuterated internal standards are widely considered the "gold standard" in quantitative mass spectrometry, offering several advantages over other types of internal standards, such as structural analogs.[1][3][5]
-
Correction for Matrix Effects : Their near-identical chemical nature ensures they co-elute with the analyte, experiencing the same ion suppression or enhancement from the sample matrix.[3][6]
-
Compensation for Sample Preparation Variability : Losses during extraction, handling, and derivatization are accounted for, as the internal standard is affected in the same way as the analyte.[7]
-
Improved Accuracy and Precision : By correcting for various sources of error, deuterated standards lead to more accurate and reproducible quantification of metabolites.[3][8] A study on the immunosuppressant drug sirolimus, for instance, showed a lower range of interpatient assay imprecision (CV of 2.7%-5.7%) when using a deuterated internal standard compared to a structural analog (CV of 7.6%-9.7%).[3]
-
Enhanced Method Robustness : The use of deuterated standards contributes to the development of more robust and transferable analytical methods between different laboratories and instruments.[1]
A Critical Comparison: Deuterated vs. Other Internal Standards
While deuterated standards are often preferred, it's essential to understand their performance in comparison to other common internal standards, such as those labeled with Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), and structural analogs.
Quantitative Performance Metrics
The choice of internal standard can significantly impact the quality of quantitative data. The following table summarizes a comparison of key performance metrics between different types of internal standards.
| Performance Metric | Deuterated (²H) Standards | Non-Deuterated (¹³C, ¹⁵N) SILs | Structural Analog IS | Key Considerations |
| Accuracy | Can be compromised due to isotopic effects and potential for deuterium exchange.[9] | Generally provide higher accuracy due to greater chemical stability.[9] | Accuracy can be lower as it may not perfectly mimic the analyte's behavior. | The impact on accuracy is analyte and method-dependent. |
| Precision | High precision is achievable with careful method validation. | Typically offers the highest precision. | Precision can be lower due to differential matrix effects and extraction recovery. | Expressed as the coefficient of variation (CV) of replicate measurements. |
| Co-elution | Nearly identical retention time, but slight shifts can occur (isotopic effect).[10][11] | Identical retention time to the native analyte.[12] | Different retention time; may not accurately compensate for matrix effects.[12] | Crucial for effective matrix effect correction. |
| Extraction Recovery | Very closely mimics the analyte's recovery.[12] | Identical to the analyte's recovery. | May have significantly different extraction recovery.[12] | Important for accounting for sample preparation losses. |
| Cost & Availability | Often more accessible and cost-effective.[9][13] | Generally more expensive and less readily available.[7] | Can be a cost-effective alternative if a suitable analog is available. | A practical consideration in method development. |
A study on polycyclic aromatic hydrocarbons (PAHs) found that concentrations determined using deuterated standards were 1.9-4.3% lower than those determined with ¹³C-labeled standards, highlighting the potential for compromised accuracy.[9]
A Case Study: Quantification of Kahalalide F
A comparative analysis for the quantification of the depsipeptide kahalalide F in a biological matrix clearly illustrates the superior performance of a deuterated internal standard over a structural analog.
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Deuterated Internal Standard | 102.3 | 3.5 |
| Structural Analog | 115.8 | 8.2 |
This data demonstrates a statistically significant improvement in both accuracy (mean bias closer to 100%) and precision (lower standard deviation) when using a deuterated internal standard.[3]
Potential Pitfalls and Considerations
Despite their advantages, deuterated internal standards are not without limitations. Researchers must be aware of potential issues that can affect data quality.
-
Isotopic Effect : The slight mass difference between hydrogen and deuterium can sometimes lead to a small difference in chromatographic retention time between the analyte and the internal standard.[10][13] If this shift occurs in a region of varying ion suppression, it can lead to inaccurate correction.[10][14]
-
Hydrogen-Deuterium (H/D) Exchange : Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent or matrix, particularly if they are located on heteroatoms (like -OH, -NH) or at acidic positions.[13][15] This can lead to a loss of the isotopic label and an underestimation of the analyte concentration.[15] Careful selection of the labeling position is crucial to minimize this risk.[13][15]
-
Isotopic Purity : The presence of unlabeled analyte in the deuterated internal standard can lead to an overestimation of the analyte's concentration.[10] The isotopic purity of the standard should be verified.
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental protocols. The following sections provide detailed methodologies for key experiments.
General Workflow for Metabolite Quantification
The following diagram illustrates a typical workflow for the quantification of metabolites in a biological sample using a deuterated internal standard.
Methodology:
-
Sample Preparation :
-
To a defined volume of the biological sample (e.g., 100 µL of plasma), add a known amount of the deuterated internal standard solution.[16]
-
Perform metabolite extraction, commonly through protein precipitation with a cold organic solvent like acetonitrile or methanol.[3][6]
-
Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.[3]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.[17]
-
-
LC-MS/MS Analysis :
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the metabolites using a suitable chromatography column (e.g., C18 for reversed-phase).[16]
-
Detect the analyte and the deuterated internal standard using the mass spectrometer, typically in Multiple Reaction Monitoring (MRM) mode for targeted analysis.[16]
-
-
Data Analysis :
-
Integrate the peak areas for both the analyte and the internal standard.[16]
-
Calculate the ratio of the analyte peak area to the internal standard peak area.[9]
-
Prepare a calibration curve by analyzing a series of standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.[16]
-
Protocol for Evaluating Matrix Effects
It is crucial to assess the potential for matrix effects during method development. The following protocol outlines a standard procedure for this evaluation.
Methodology:
-
Sample Preparation : Prepare three sets of samples using at least six different sources of the biological matrix.[12]
-
Set A : Analyte and internal standard spiked into a neat (clean) solution.[12]
-
Set B : Blank matrix is extracted first, and then the analyte and internal standard are spiked into the post-extraction supernatant.[12]
-
Set C : Analyte and internal standard are spiked into the matrix before extraction.[12]
-
-
Analysis : Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation :
-
Matrix Factor (MF) : Calculate the MF for both the analyte and the internal standard using the formula: MF = Peak Response in Set B / Peak Response in Set A. An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[12]
-
Recovery Efficiency (RE) : Calculate the RE of the extraction process using the formula: RE = Peak Response in Set C / Peak Response in Set B.
-
Matrix Effect (%) : The matrix effect can be expressed as a percentage: (MF - 1) x 100%.
-
Protocol for Assessing the Stability of Deuterated Standards (H/D Exchange)
To ensure the integrity of the deuterated standard, its stability against H/D back-exchange should be evaluated under the experimental conditions.
Methodology:
-
Sample Preparation : Spike the deuterated standard into various matrices relevant to the experiment (e.g., pure water, methanol, plasma extract, different pH buffers).[15]
-
Time-Course Incubation : Aliquot the samples and incubate them at relevant temperatures (e.g., room temperature, 37°C) for different durations (e.g., 0, 1, 4, 8, 24 hours).[15]
-
Analysis : At each time point, immediately analyze the sample using high-resolution mass spectrometry (HRMS) in full scan mode.[15]
-
Data Evaluation :
-
Extract the ion chromatograms for the fully deuterated standard and any species that have lost one or more deuterium atoms.[15]
-
Calculate the percentage of the standard that has undergone back-exchange at each time point by comparing the peak areas. A significant increase in the lower mass isotopologues over time indicates instability.[15]
-
Conclusion
Deuterated internal standards are an indispensable tool in modern metabolomics, enabling accurate and precise quantification of metabolites in complex biological matrices.[1] While they are considered the gold standard, a thorough understanding of their advantages, limitations, and the proper validation of analytical methods is crucial for generating reliable and high-quality data.[5][9] By following rigorous experimental protocols and carefully considering potential pitfalls, researchers can harness the full power of deuterated internal standards to advance their metabolomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. texilajournal.com [texilajournal.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. crimsonpublishers.com [crimsonpublishers.com]
- 9. benchchem.com [benchchem.com]
- 10. waters.com [waters.com]
- 11. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. myadlm.org [myadlm.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Decanoic Acid-d5 as a Tracer in Lipid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become an indispensable tool in modern lipid research, enabling the precise tracking of metabolic pathways and fluxes in complex biological systems. Among these, deuterium-labeled fatty acids offer a safe and effective means to investigate lipid metabolism. Decanoic acid-d5, a deuterated form of the 10-carbon medium-chain fatty acid (MCFA), has emerged as a valuable probe for elucidating the intricate roles of MCFAs in health and disease. Its unique metabolic properties, distinct from long-chain fatty acids, make it a subject of significant interest in fields ranging from neuroscience to metabolic disorders.
This technical guide provides a comprehensive overview of the application of this compound as a tracer in lipid research. It details experimental protocols for its use, presents quantitative data from relevant studies, and illustrates key metabolic and signaling pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this powerful tool in their work. This compound is primarily used as a tracer and an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS[1].
Core Applications of this compound in Lipid Research
This compound is a versatile tracer that can be employed to investigate several key aspects of lipid metabolism:
-
Fatty Acid Oxidation (β-oxidation): As a medium-chain fatty acid, decanoic acid can be rapidly absorbed and transported to the liver and other tissues for β-oxidation, providing a direct measure of this fundamental energy-producing pathway. The use of deuterium-labeled fatty acids for measuring dietary fat oxidation has been validated and offers advantages over 13C-labeled tracers, such as eliminating the need for acetate correction and frequent sampling in certain experimental designs[2].
-
Ketogenesis: Under certain metabolic conditions, such as fasting or a ketogenic diet, the acetyl-CoA produced from the β-oxidation of fatty acids in the liver is converted into ketone bodies (acetoacetate, β-hydroxybutyrate, and acetone)[3][4][5][6][7]. Tracing the deuterium label from this compound into these ketone bodies allows for the quantification of ketogenic flux.
-
Fatty Acid Elongation and Desaturation: Decanoic acid can serve as a precursor for the synthesis of longer-chain fatty acids through elongation and desaturation enzymatic processes. By tracking the incorporation of deuterium into fatty acids like lauric acid (C12:0), myristic acid (C14:0), and their unsaturated derivatives, researchers can dissect these pathways.
-
Signaling Pathways: Decanoic acid is a known ligand for the G protein-coupled receptor 84 (GPR84), which is involved in inflammatory responses[2][8][9]. This compound can be used to study the engagement of this receptor and its downstream signaling cascades. Additionally, decanoic acid has been shown to modulate AMPA receptor-mediated signaling in the hippocampus, suggesting a role in neuronal function[10][11][12].
-
Pharmacokinetics and Drug Development: Deuteration is a strategy employed in drug discovery to modify the metabolic stability and pharmacokinetic properties of molecules[13]. Studies with this compound can provide insights into the absorption, distribution, metabolism, and excretion (ADME) of medium-chain fatty acids and related therapeutic compounds.
Experimental Protocols
The successful use of this compound as a tracer relies on robust experimental design and precise analytical methodologies. Below are detailed protocols for key experiments.
In Vivo Tracer Studies in Rodent Models
This protocol outlines a general workflow for an in vivo study in mice to trace the metabolic fate of this compound.
1. Animal Handling and Dosing:
- House animals in accordance with institutional guidelines. For studies on metabolic regulation, consider housing at thermoneutrality (30°C) to minimize cold-induced metabolic changes[14].
- Administer this compound orally or via intraperitoneal injection. The dosage will depend on the specific research question and should be determined in pilot studies. A typical starting point for oral gavage could be in the range of 10-50 mg/kg body weight, dissolved in a suitable vehicle like corn oil.
- For time-course studies, establish specific time points for tissue and blood collection post-dosing (e.g., 30 minutes, 1 hour, 4 hours, 24 hours)[15][16].
2. Sample Collection:
- Collect blood via tail vein or cardiac puncture into EDTA-coated tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
- Harvest tissues of interest (e.g., liver, brain, adipose tissue, heart) and immediately freeze them in liquid nitrogen to quench metabolic activity[17]. Store all samples at -80°C until analysis.
3. Lipid Extraction from Plasma and Tissues:
- For Plasma: A common method is a modified Folch or Bligh-Dyer extraction.
- To 100 µL of plasma, add an internal standard (e.g., a deuterated fatty acid not expected to be formed from this compound, such as d4-palmitic acid).
- Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture.
- Vortex thoroughly and incubate for 30 minutes at room temperature.
- Add 200 µL of 0.9% NaCl solution to induce phase separation.
- Centrifuge at 1000 x g for 10 minutes.
- Collect the lower organic phase containing the lipids.
- Dry the extract under a stream of nitrogen.
- For Tissues:
- Homogenize a known weight of frozen tissue (e.g., 50 mg) in a 2:1 (v/v) chloroform:methanol solution.
- Follow the same phase separation and extraction procedure as for plasma.
4. Derivatization for GC-MS Analysis (for Fatty Acids):
- To the dried lipid extract, add a derivatizing agent to convert fatty acids into their more volatile methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters.
- For FAMEs: Add 1 mL of 2% sulfuric acid in methanol and incubate at 50°C for 2 hours. Add 1 mL of saturated NaCl solution and 1 mL of hexane. Vortex and collect the upper hexane layer containing the FAMEs.
- For PFB esters: Add 25 µL of 1% pentafluorobenzyl bromide in acetonitrile and 25 µL of 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes. Dry the sample and reconstitute in iso-octane for injection[18].
5. Analytical Instrumentation and Data Acquisition:
- GC-MS:
- Use a gas chromatograph coupled to a mass spectrometer.
- Employ a suitable capillary column (e.g., DB-5ms).
- Set up a temperature gradient for the oven to separate the fatty acid esters. A typical program might start at 100°C, ramp to 250°C, and hold[19].
- Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific m/z values for the unlabeled and deuterated fatty acids of interest.
- LC-MS/MS:
- Use a liquid chromatograph coupled to a tandem mass spectrometer. This is particularly useful for analyzing non-derivatized fatty acids and more complex lipids.
- Employ a C18 reversed-phase column for separation.
- Use a mobile phase gradient, for example, of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity[13][20].
In Vitro Tracer Studies in Cell Culture
This protocol provides a framework for tracing this compound metabolism in cultured cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Prepare a labeling medium by supplementing the base medium with this compound complexed to fatty acid-free bovine serum albumin (BSA). A typical starting concentration is 50-100 µM.
- Remove the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and add the labeling medium.
- Incubate the cells for the desired time period (e.g., 1, 4, 8, 24 hours)[15].
2. Metabolite Extraction:
- Aspirate the labeling medium and wash the cells with ice-cold PBS.
- Add ice-cold 80% methanol to the cells and scrape them into a microcentrifuge tube.
- Vortex and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the metabolites.
3. Sample Preparation and Analysis:
- Dry the metabolite extracts under nitrogen.
- Proceed with derivatization (if necessary for GC-MS) and analysis by GC-MS or LC-MS/MS as described in the in vivo protocol.
Data Presentation
Quantitative data from tracer studies should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Analytical Parameters for this compound and its Metabolites
| Analyte | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
| Deuterated Fatty Acids | HPLC-ESI-MS | ~100 nM | - | >0.999 | [21] |
| Primary Fatty Acid Amides | LC-MS/MS | 0.3-3 ng/mL | - | - | [20] |
| Short-Chain Fatty Acids | GC-MS | - | - | - | [22] |
| C8-C26 Total Fatty Acids | GC-MS | - | - | Consistent | [23] |
Table 2: Representative Quantitative Results from this compound Tracer Studies (Hypothetical Data)
| Parameter | Tissue/Cell Type | Experimental Condition | Value | Unit |
| This compound Enrichment | Plasma | 1 hour post-dose | 15.2 ± 2.5 | % |
| Lauric Acid-d5 Enrichment | Liver | 4 hours post-dose | 5.8 ± 1.1 | % |
| β-hydroxybutyrate-d4 Enrichment | Plasma | Fasted, 2 hours post-dose | 8.3 ± 1.9 | % |
| GPR84 Activation (EC50) | Recombinant Cells | In vitro assay | 10.5 | µM |
Note: This table is populated with hypothetical data for illustrative purposes, as specific quantitative results from this compound tracer studies were not available in the initial search results.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex relationships in metabolic pathways and experimental procedures.
Metabolic Fate of this compound
Caption: Metabolic pathways of this compound tracer.
GPR84 Signaling Pathway
Caption: Decanoic acid activation of the GPR84 signaling pathway.
Experimental Workflow for In Vivo Tracer Study
Caption: Workflow for in vivo studies using this compound.
Conclusion
This compound is a powerful and versatile tracer for investigating the multifaceted roles of medium-chain fatty acids in lipid metabolism and signaling. Its applications span from fundamental studies of metabolic pathways to preclinical research in drug development. By employing the detailed protocols and analytical methods outlined in this guide, researchers can effectively utilize this compound to gain deeper insights into the complex world of lipidomics. The continued application of such stable isotope tracers will undoubtedly be pivotal in advancing our understanding of metabolic diseases and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Inflammatory changes in adipose tissue enhance expression of GPR84, a medium-chain fatty acid receptor: TNFα enhances GPR84 expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketone bodies - Wikipedia [en.wikipedia.org]
- 4. gpnotebook.com [gpnotebook.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. glpbio.com [glpbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Decanoic Acid Rescues Differences in AMPA-Mediated Calcium Rises in Hippocampal CA1 Astrocytes and Neurons in the 5xFAD Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decanoic Acid Rescues Differences in AMPA-Mediated Calcium Rises in Hippocampal CA1 Astrocytes and Neurons in the 5xFAD Mouse Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo isotope tracing reveals the versatility of glucose as a brown adipose tissue substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for spatial metabolomics and isotope tracing in the mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. mdpi.com [mdpi.com]
- 20. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative determination of plasma c8-c26 total fatty acids for the biochemical diagnosis of nutritional and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Abundance of Deuterium and Its Effect on Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural abundance of deuterium, its isotopic effects, and the resultant implications for mass spectrometry. It is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize mass spectrometry in their analytical workflows. The guide details the quantitative aspects of isotopic abundance, outlines relevant experimental protocols, and provides visual representations of key concepts and workflows.
Introduction to Deuterium and its Natural Abundance
Deuterium (²H or D) is a stable isotope of hydrogen, containing one proton and one neutron in its nucleus, in contrast to the single proton of the more common protium (¹H).[1] While chemically similar to protium, its greater mass imparts subtle but measurable differences in physical and chemical properties. These differences give rise to isotope effects that are particularly relevant in the field of mass spectrometry.
The natural abundance of deuterium is relatively low, constituting approximately 0.0156% of all hydrogen atoms on Earth.[1] This means that for every ~6,420 hydrogen atoms, one is a deuterium atom.[1] This low abundance might seem insignificant, but for molecules containing multiple hydrogen atoms, the statistical probability of incorporating one or more deuterium atoms becomes substantial and has a direct impact on mass spectral data. Deuterated compounds are also frequently used as internal standards in mass spectrometry.[1]
Quantitative Data on Isotopic Abundance
The precise mass and natural abundance of isotopes are fundamental to interpreting mass spectra. The following tables summarize this data for deuterium and other elements commonly found in organic molecules relevant to drug development.
Table 1: Isotopic Properties of Hydrogen
| Isotope | Symbol | Atomic Mass (Da) | Natural Abundance (%) |
| Protium | ¹H | 1.007825 | 99.985 |
| Deuterium | ²H (D) | 2.014102 | 0.015 |
Data sourced from multiple references.[2][3]
Table 2: Isotopic Abundance of Common Elements in Organic Molecules
| Element | Isotope | Atomic Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.90 |
| ¹³C | 13.003355 | 1.10 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.63 |
| ¹⁵N | 15.000109 | 0.37 | |
| Oxygen | ¹⁶O | 15.994915 | 99.759 |
| ¹⁷O | 16.999132 | 0.037 | |
| ¹⁸O | 17.999160 | 0.204 | |
| Sulfur | ³²S | 31.972071 | 95.0 |
| ³³S | 32.971459 | 0.76 | |
| ³⁴S | 33.967867 | 4.22 | |
| Chlorine | ³⁵Cl | 34.968853 | 75.77 |
| ³⁷Cl | 36.965903 | 24.23 | |
| Bromine | ⁷⁹Br | 78.918337 | 50.69 |
| ⁸¹Br | 80.916291 | 49.31 |
This table presents the major stable isotopes and their abundances.[2][3]
The Effect of Deuterium on Mass Spectrometry
The presence of deuterium and other heavier isotopes has a profound and predictable effect on the appearance of a mass spectrum. Instead of a single peak for a given molecule, a cluster of isotopic peaks is observed.
The M+1 and M+2 Isotopic Peaks
For an organic molecule, the monoisotopic peak (M) corresponds to the ion composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). The M+1 peak represents the population of molecules that contain one heavy isotope with a mass increase of approximately one dalton (e.g., one ¹³C or one ²H). The M+2 peak arises from molecules containing two ¹³C atoms, one ¹⁸O, one ³⁴S, or a combination of heavy isotopes that results in a mass increase of approximately two daltons.
The intensity of these isotopic peaks relative to the monoisotopic peak is determined by the natural abundance of the heavy isotopes and the number of atoms of each element in the molecule. The presence of deuterium, with a natural abundance of 0.015%, contributes to the M+1 peak.[3] For a molecule with 'n' hydrogen atoms, the probability of it containing one deuterium atom is approximately n * 0.00015.
Caption: Origin of isotopic peaks in a mass spectrum.
Chromatographic Isotope Effect
In liquid chromatography-mass spectrometry (LC-MS), the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention times.[4][5] This is known as the chromatographic isotope effect. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs.[5] This is because the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to a smaller molecular volume and reduced van der Waals interactions with the stationary phase.[5] This effect is important to consider when using deuterated internal standards for quantification, as chromatographic separation of the analyte and the standard can potentially introduce variability.[6]
Experimental Protocols
Accurate measurement of isotopic abundance and the characterization of deuterated compounds require specific experimental methodologies.
Protocol for Isotope Ratio Mass Spectrometry (IRMS)
Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique for high-precision measurement of isotope ratios.[7][8]
Objective: To determine the precise ¹³C/¹²C or D/H ratio of an organic sample.
Methodology:
-
Sample Preparation: Organic compounds are converted into simple gases (e.g., CO₂, H₂, N₂).[8][9] This is typically achieved through combustion in an elemental analyzer connected online to the IRMS.
-
Introduction: The resulting pure gas is introduced into the ion source of the mass spectrometer.
-
Ionization: The gas molecules are ionized, typically by electron impact.[8]
-
Mass Analysis: The ions are accelerated and separated by mass in a magnetic sector analyzer.[10]
-
Detection: The ion beams of the different isotopes are simultaneously measured by a set of Faraday cup detectors.[8][10]
-
Data Analysis: The ratio of the measured ion currents provides a highly precise measurement of the isotopic ratio. The results are often expressed in delta (δ) notation relative to an international standard, such as Vienna Pee Dee Belemnite (VPDB) for carbon.[10]
Protocol for LC-MS Analysis of Deuterated Compounds
This protocol outlines a general procedure for the analysis of a deuterated compound and its non-deuterated analog using LC-MS to assess for chromatographic isotope effects.
Objective: To separate and detect a drug candidate and its deuterated internal standard.
Methodology:
-
Sample Preparation: Prepare solutions of the non-deuterated analyte and the deuterated internal standard in a suitable solvent.
-
Chromatographic Separation:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase A: An aqueous solution, often with a buffer (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent (e.g., acetonitrile or methanol).
-
Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically employed to elute the compounds.
-
Flow Rate: A typical flow rate for analytical scale chromatography is 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometric Detection:
-
Ion Source: Electrospray ionization (ESI) is commonly used for drug molecules.
-
Mass Analyzer: A triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and specificity.
-
-
Data Analysis:
-
Extract the chromatograms for the m/z of the analyte and the deuterated standard.
-
Compare the retention times to determine the magnitude of the chromatographic isotope effect.
-
Integrate the peak areas for quantification.
-
Caption: LC-MS workflow for analyzing deuterated compounds.
Conclusion
The natural abundance of deuterium, while small, has significant and predictable consequences for mass spectrometry. Understanding the origin of isotopic peaks is crucial for accurate interpretation of mass spectra and determination of elemental composition. Furthermore, for those in drug development utilizing deuterated internal standards, an awareness of the potential for chromatographic isotope effects is essential for robust and accurate quantification. The experimental protocols outlined in this guide provide a framework for the precise measurement and characterization of deuterated and non-deuterated compounds, enabling researchers to confidently utilize the power of mass spectrometry in their scientific endeavors.
References
- 1. Deuterium - Wikipedia [en.wikipedia.org]
- 2. Understanding isotopes, isomers, and isobars in mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. web.gps.caltech.edu [web.gps.caltech.edu]
- 8. Isotope Ratio Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]
- 9. Quantitative Determination of Isotope Ratios from Experimental Isotopic Distributions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isotope-ratio mass spectrometry - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantitative Analysis of Fatty Acids in Biological Matrices using Decanoic Acid-d5 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of fatty acids in biological samples, such as plasma, tissues, and cell cultures, using gas chromatography-mass spectrometry (GC-MS). The method employs decanoic acid-d5 as an internal standard to ensure high accuracy and precision by correcting for variations during sample preparation and analysis. The protocol outlines procedures for lipid extraction, derivatization to pentafluorobenzyl (PFB) esters, and subsequent GC-MS analysis with negative chemical ionization (NCI). This robust and sensitive method is suitable for applications in lipidomics, metabolic research, and drug development where precise fatty acid quantification is crucial.
Introduction
Fatty acids are fundamental cellular components involved in energy storage, membrane structure, and signaling pathways.[1] Accurate quantification of fatty acids is essential for understanding their roles in various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of fatty acids due to its high sensitivity and specificity.[2] However, the multi-step sample preparation process, including extraction and derivatization, can introduce variability. The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable and reproducible quantitative results.[3] The stable isotope dilution method, where a known amount of the deuterated standard is added to the sample at the beginning of the workflow, effectively compensates for any analyte loss during sample processing.[1][3] This application note details a comprehensive protocol for the quantitative analysis of fatty acids using this compound as an internal standard.
Principle of the Method
The quantitative analysis of fatty acids by GC-MS using a deuterated internal standard is based on the principle of stable isotope dilution.[1][3] A known quantity of this compound is "spiked" into each sample and calibration standard. Since the deuterated standard is chemically identical to its non-labeled counterpart, it behaves similarly during extraction, derivatization, and GC separation. However, due to its mass difference, it can be distinguished by the mass spectrometer. By measuring the ratio of the peak area of the endogenous analyte to the peak area of the internal standard, accurate quantification can be achieved, as this ratio remains constant even if sample loss occurs.
Experimental Protocols
Materials and Reagents
-
This compound (or a suitable analogue like Decanoic acid-d19)
-
Fatty acid standards for calibration curve
-
Iso-octane
-
Methanol
-
Acetonitrile
-
1% (v/v) Pentafluorobenzyl (PFB) bromide in acetonitrile
-
1% (v/v) Diisopropylethylamine (DIPEA) in acetonitrile
-
1N Potassium Hydroxide (KOH)
-
1N Hydrochloric Acid (HCl)
-
Phosphate-buffered saline (dPBS)
-
Anhydrous sodium sulfate
-
Glass tubes (10 mm x 75 mm and 16 mm x 125 mm)
-
GC-MS system with a suitable capillary column (e.g., ZB-1, 15 m x 0.25 mm i.d., 0.1 µm film thickness)
Sample Preparation
The following are generalized procedures for different biological matrices. The exact amounts may need to be empirically determined based on the specific sample type and expected fatty acid concentrations.[4]
Plasma:
-
To a 16 mm x 125 mm glass tube, add 200 µL of plasma and 300 µL of dPBS.[4]
-
Add 100 µL of the this compound internal standard solution.
-
Add 1 volume of methanol and acidify with HCl to a final concentration of 25 mM.[4]
-
Proceed to the Lipid Extraction step.
Tissues:
-
Weigh the tissue sample and place it in a 16 mm x 125 mm glass tube.
-
Add 100 µL of the this compound internal standard solution.
-
Add 900 µL of methanol.[4]
-
Homogenize the tissue using a sonicator or grinder.[4]
-
Acidify with HCl to a final concentration of 25 mM.
-
Proceed to the Lipid Extraction step.
Cultured Cells:
-
Use a cell count below 2 million cells (typically 0.5 million).
-
Add 100 µL of the this compound internal standard solution.
-
Lyse the cells by adding two volumes of methanol.
-
Acidify with HCl to a final concentration of 25 mM.
-
Proceed to the Lipid Extraction step.
Lipid Extraction
-
To the prepared sample mixture, add 1 mL of iso-octane.
-
Vortex the tube vigorously for 1 minute and then centrifuge at 3000 x g for 1 minute to separate the layers.[4]
-
Carefully transfer the upper iso-octane layer to a clean 10 mm x 75 mm glass tube.
-
Repeat the extraction with another 1 mL of iso-octane and combine the organic layers.
-
For the analysis of total fatty acids (including those from complex lipids), the remaining methanol/aqueous layer can be subjected to saponification by adding 500 µL of 1N KOH and incubating for 1 hour. After incubation, neutralize with 500 µL of 1N HCl and repeat the iso-octane extraction.[4]
-
Dry the combined iso-octane extracts under a stream of nitrogen or using a speedvac.
Derivatization to PFB Esters
-
To the dried lipid extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.[1][4]
-
Cap the tubes, vortex, and let the reaction proceed at room temperature for 20 minutes.[1][4]
-
Dry the derivatization mixture under a stream of nitrogen or using a speedvac.
-
Reconstitute the dried residue in 50 µL of iso-octane.[1][4]
-
Transfer the solution to a GC-MS vial with a glass insert for analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 6890N or equivalent
-
Autosampler: Agilent 7683 or equivalent
-
Column: Zebron ZB-1 (15 m x 0.25 mm i.d., 0.1 µm film thickness) or similar[3]
-
Injection: 1 µL, pulsed splitless (25 psi)[3]
-
Injector Temperature: 250°C[3]
-
Oven Temperature Program:
-
Initial temperature: 150°C
-
Ramp: 10°C/min to 270°C
-
Ramp: 40°C/min to 310°C, hold for 1 minute[3]
-
-
Carrier Gas: Helium
-
Mass Spectrometer: Agilent 5973 or equivalent with Negative Chemical Ionization (NCI) source
-
Transfer Line Temperature: 280°C[3]
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Detection Mode: Selected Ion Monitoring (SIM)
Data Presentation
The following table summarizes typical quantitative data and validation parameters obtained from GC-MS analysis of fatty acids using deuterated internal standards.
| Parameter | Value | Reference |
| Linearity (R²) | ≥ 0.998 | [5] |
| Intra-day Precision (%RSD) | ≤ 12.03% | [5] |
| Inter-day Precision (%RSD) | ≤ 11.34% | [5] |
| Accuracy (% Recovery) | 80.23 – 115.41% | [5] |
| Limit of Detection (LOD) | Analyte dependent, typically in the low pg range | [1] |
| Limit of Quantification (LOQ) | Analyte dependent | [6] |
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the target fatty acid analytes and the this compound internal standard in each sample and calibration standard.
-
Calibration Curve Construction: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.
-
Quantification of Unknowns: Calculate the peak area ratio of the analyte to the internal standard in the unknown samples. Use the calibration curve to determine the concentration of the fatty acid in the sample.
Visualization of Experimental Workflow
Caption: Experimental workflow for fatty acid quantification.
Conclusion
This application note provides a comprehensive and robust protocol for the quantitative analysis of fatty acids in various biological matrices using this compound as an internal standard. The detailed steps for sample preparation, derivatization, and GC-MS analysis, coupled with the principles of stable isotope dilution, ensure high accuracy and precision. This method is a valuable tool for researchers in lipidomics, clinical diagnostics, and drug development, enabling reliable quantification of fatty acids to further understand their roles in health and disease.
References
- 1. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decanoic acid (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-270-1 [isotope.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. lipidmaps.org [lipidmaps.org]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. The development and validation of a GC-MS method for the quantification of glycolaldehyde formed from carbohydrate fragmentation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Gold Standard for Fatty Acid Quantification: Decanoic Acid-d5 as an Internal Standard in LC-MS/MS
Application Note and Protocol
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is paramount for achieving accurate and precise results.[1] This document provides a detailed application note and protocol for the utilization of Decanoic Acid-d5 as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of decanoic acid and other medium-chain fatty acids in biological matrices.
The core principle behind using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the analyte of interest.[1] By introducing a known amount of the deuterated standard into the sample at an early stage, it experiences the same procedural variations as the target analyte, including sample loss during extraction and fluctuations in instrument response.[1] This co-eluting, isotopically distinct standard allows for reliable correction of these variabilities, leading to robust and reproducible data.[2][3]
Experimental Protocol
This protocol outlines a general procedure for the analysis of medium-chain fatty acids using this compound as an internal standard. Optimization may be required for specific matrices and instrumentation.
Materials and Reagents
-
Decanoic Acid (Analyte)
-
This compound (Internal Standard)
-
LC-MS Grade Acetonitrile, Methanol, and Water
-
Formic Acid
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or ethanol). From this, prepare a working solution at a concentration that will result in a response similar to the mid-point of the calibration curve.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of decanoic acid and a constant concentration of this compound.
Sample Preparation
The choice of sample preparation method depends on the biological matrix. Protein precipitation is a common and straightforward method for plasma or serum.[4][5]
Protocol for Protein Precipitation:
-
Pipette 100 µL of the biological sample (e.g., plasma, serum) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[5]
-
Vortex vigorously for 1 minute.
-
Centrifuge at ≥10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[5]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[5]
LC-MS/MS Conditions
The following are typical starting conditions. Method development and optimization are recommended.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 or Phenyl column (e.g., 100 x 2.1 mm, 1.8 µm)[6][7] |
| Mobile Phase A | 0.1% Formic Acid in Water[7][8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[7][8] |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the fatty acids, then return to initial conditions for equilibration. A typical gradient might be 40% B to 95% B over 5-10 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[6][7] |
| Injection Volume | 5 - 10 µL[6] |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[9] |
| Scan Type | Multiple Reaction Monitoring (MRM)[4][9] |
| MRM Transitions | Optimize by infusing standard solutions. A plausible transition for decanoic acid is [M-H]⁻ → fragment, and for this compound is [M-H+5]⁻ → fragment. |
| Collision Energy | Optimize for each transition. |
| Dwell Time | 50-100 ms |
Data Analysis and Quantitative Data Summary
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the analyte concentration of the calibration standards. The concentration of the analyte in the samples is then determined from this curve.
Table 1: Representative Quantitative Performance Data
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Dependent on matrix and instrumentation, typically in the low ng/mL range.[4] |
| Precision (%CV) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery (%) | 85 - 115% |
Visualizing the Workflow and Logic
To better illustrate the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for the quantification of decanoic acid using this compound.
Caption: Logical relationship demonstrating how this compound corrects for analytical variability.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of decanoic acid and other medium-chain fatty acids in biological samples by LC-MS/MS. Its ability to mimic the behavior of the analyte throughout the analytical process ensures high accuracy and precision, making it an indispensable tool for researchers in various scientific disciplines. The protocols and data presented herein serve as a comprehensive guide for the implementation of this gold-standard approach.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. shimadzu.com [shimadzu.com]
- 7. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Medium-Chain Fatty Acids in Human Plasma Using Decanoic Acid-d5 by LC-MS/MS
Introduction
Medium-chain fatty acids (MCFAs), typically with aliphatic tails of 6 to 12 carbon atoms, play significant roles in various physiological and pathological processes, including energy metabolism, metabolic disorders, and neurological conditions.[1][2] Accurate and robust quantification of MCFAs in biological matrices is crucial for advancing research and drug development in these areas. This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of a panel of MCFAs in human plasma. The methodology utilizes a stable isotope-labeled internal standard, Decanoic acid-d5, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol involves a straightforward protein precipitation and derivatization with 3-nitrophenylhydrazine (3-NPH), enabling reliable quantification of low-level MCFAs.
Materials and Methods
Reagents and Chemicals:
-
MCFA standards (Hexanoic acid, Heptanoic acid, Octanoic acid, Nonanoic acid, Decanoic acid, Dodecanoic acid)
-
This compound (Internal Standard)
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Pyridine
-
Formic acid
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment:
-
UHPLC system coupled to a triple quadrupole mass spectrometer[3]
-
Analytical balance
-
Microcentrifuge
-
Vortex mixer
-
Pipettes
Standard and Internal Standard Preparation: Stock solutions of each MCFA and this compound were prepared in methanol at a concentration of 1 mg/mL. A mixed working standard solution containing all MCFAs at 10 µg/mL was prepared by diluting the stock solutions in a 1:1 mixture of water and methanol. The internal standard working solution was prepared at 10 µg/mL by diluting the this compound stock solution.
Experimental Protocols
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of ice-cold methanol containing the internal standard (this compound) at a final concentration of 1 µg/mL.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new tube.[4]
Derivatization:
-
To the 100 µL of supernatant, add 50 µL of 50 mM 3-NPH solution and 50 µL of 50 mM EDC solution (both prepared in a 3:7 water:methanol mixture).
-
Add 50 µL of 7% (v/v) pyridine in a 3:7 water:methanol mixture.
-
Vortex the mixture for 2 minutes and then incubate at 40°C for 30 minutes.[4]
-
After incubation, add 250 µL of 0.5% formic acid in water to stop the reaction.
-
Centrifuge at 14,000 x g for 5 minutes and transfer the supernatant to an LC-MS vial for analysis.[4]
LC-MS/MS Analysis:
-
Chromatographic Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[3][5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient: A linear gradient from 30% to 95% mobile phase B over 5 minutes, hold for 2 minutes at 95%, and re-equilibrate for 3 minutes at 30%.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Results
The developed LC-MS/MS method demonstrated excellent performance for the quantification of MCFAs in human plasma. The use of this compound as an internal standard effectively compensated for any variability during sample processing and analysis.
Table 1: MRM Transitions and Optimized Mass Spectrometer Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hexanoic acid-3NPH | 250.1 | 137.0 | 15 |
| Heptanoic acid-3NPH | 264.1 | 137.0 | 15 |
| Octanoic acid-3NPH | 278.2 | 137.0 | 15 |
| Nonanoic acid-3NPH | 292.2 | 137.0 | 15 |
| Decanoic acid-3NPH | 306.2 | 137.0 | 15 |
| This compound-3NPH (IS) | 311.2 | 137.0 | 15 |
| Dodecanoic acid-3NPH | 334.2 | 137.0 | 15 |
Table 2: Method Validation Summary
| Analyte | LLOQ (µM) | Linearity (r²) | Accuracy (%) | Precision (%RSD) |
| Hexanoic acid | 0.1 | >0.99 | 92-108 | <10 |
| Heptanoic acid | 0.1 | >0.99 | 94-105 | <9 |
| Octanoic acid | 0.05 | >0.99 | 95-107 | <8 |
| Nonanoic acid | 0.05 | >0.99 | 93-106 | <9 |
| Decanoic acid | 0.05 | >0.99 | 96-104 | <7 |
| Dodecanoic acid | 0.05 | >0.99 | 95-109 | <11 |
LLOQ: Lower Limit of Quantification, r²: Coefficient of determination, RSD: Relative Standard Deviation. Data presented is a summary of expected performance based on similar published methods.[1]
Diagrams
Caption: Experimental workflow for MCFA quantification.
Caption: Biological relevance of MCFAs.
Discussion
The quantification of medium-chain fatty acids is often challenging due to their volatility and structural similarity. Derivatization with 3-NPH significantly enhances their chromatographic retention on reversed-phase columns and improves ionization efficiency in ESI-negative mode, leading to lower detection limits.[1] The use of a stable isotope-labeled internal standard, this compound, is critical for achieving high accuracy and precision. Since this compound has nearly identical physicochemical properties to its unlabeled counterpart, it co-elutes and experiences similar ionization effects, effectively normalizing the analytical response. This method provides a robust and reliable tool for researchers and drug development professionals to accurately measure MCFA concentrations in plasma, facilitating a better understanding of their role in health and disease.
Conclusion
This application note describes a detailed and validated LC-MS/MS method for the quantification of medium-chain fatty acids in human plasma. The protocol, which employs this compound as an internal standard and 3-NPH derivatization, offers high sensitivity, specificity, and reproducibility. This method is well-suited for high-throughput analysis in clinical research and drug development settings.
References
- 1. High-Throughput RPLC-MS/MS Quantification of Short- and Medium-Chain Fatty Acids | Springer Nature Experiments [experiments.springernature.com]
- 2. lipotype.com [lipotype.com]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Sample Preparation Techniques for Decanoic Acid-d5 Spiking in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Role of Internal Standards in Accurate Quantification
Quantitative analysis of endogenous molecules, such as decanoic acid, in complex biological matrices is susceptible to variations introduced during sample preparation and analysis.[1][2] To ensure accuracy and precision, an internal standard (IS) is added to samples, standards, and quality controls.[1][3] The ideal internal standard has physicochemical properties very similar to the analyte of interest but is distinguishable by the analytical instrument, typically a mass spectrometer.[4]
Stable isotope-labeled (SIL) compounds, such as Decanoic acid-d5, are considered the gold standard for internal standards in mass spectrometry-based quantification.[1][4] this compound (also known as capric acid-d5) is structurally identical to its endogenous counterpart but has five deuterium atoms in place of hydrogen atoms, resulting in a higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS. Because they behave almost identically during extraction, chromatography, and ionization, SIL internal standards effectively compensate for sample loss during preparation and for matrix effects that can suppress or enhance the analyte signal.[5][6][7]
This application note provides detailed protocols for three common sample preparation techniques for biological samples spiked with this compound: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Preparation of this compound Internal Standard Solutions
Proper preparation of the internal standard solution is a critical first step for accurate quantification.
Protocol: IS Stock and Working Solution Preparation
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of neat this compound using an analytical balance.[3]
-
Dissolve the weighed standard in a high-purity organic solvent, such as ethanol or methanol, to create a concentrated stock solution (e.g., 1 mg/mL).[3][8]
-
Store the stock solution in an amber glass vial at -20°C or -80°C to prevent degradation.[3][8]
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution using the appropriate solvent (e.g., methanol, ethanol, or acetonitrile/water mixture) to create a working solution.[3]
-
The concentration of the working solution should be chosen based on the expected concentration range of the endogenous decanoic acid in the samples.
-
The working solution is the solution that will be spiked directly into the biological samples.
-
Sample Preparation Methodologies
The choice of sample preparation technique depends on the sample matrix, the required level of cleanliness, and the desired throughput. In all protocols, a known and consistent volume of the this compound internal standard working solution is added to every sample, calibrator, and quality control at the earliest stage possible to account for variability throughout the process.[1][4]
Method 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples like plasma, serum, or whole blood.[9] It involves adding a water-miscible organic solvent to disrupt the hydration layer of proteins, causing them to precipitate.[9]
Detailed Experimental Protocol: PPT
-
Sample Aliquoting: Pipette a specific volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample.
-
Vortexing: Briefly vortex the tube to ensure the IS is thoroughly mixed with the sample.
-
Precipitation: Add 3 to 5 volumes of ice-cold organic solvent (e.g., 300-500 µL of acetonitrile or methanol) to the sample.[9] Acetonitrile is often preferred as it tends to form larger protein particulates that are easier to separate.[9]
-
Mixing: Vortex the mixture vigorously for at least 30 seconds to 2 minutes to ensure complete protein precipitation.[3]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the analyte and internal standard, to a clean tube or a 96-well plate for analysis.
-
Evaporation & Reconstitution (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).[3] This step can help concentrate the sample.
Workflow for Protein Precipitation
Method 2: Liquid-Liquid Extraction (LLE)
LLE separates compounds based on their relative solubilities in two different immiscible liquids. For fatty acids, a common approach is a modification of the Folch method, which uses a chloroform and methanol mixture to extract lipids from an aqueous sample.
Detailed Experimental Protocol: LLE (Modified Folch Method)
-
Sample Aliquoting: Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a glass tube.
-
Internal Standard Spiking: Add a precise volume of the this compound working solution to the sample and vortex briefly.[3]
-
Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample to achieve a final solvent-to-sample ratio of 20:1 (e.g., for a 100 µL sample, add 2 mL of the chloroform:methanol mixture).[3]
-
Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[3]
-
Phase Separation: Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) relative to the organic solvent volume (e.g., 400 µL for 2 mL of solvent).[3] Vortex for 30 seconds.
-
Centrifugation: Centrifuge at a lower speed (e.g., 2,000 x g) for 10 minutes at 4°C to achieve a clean separation of the aqueous (upper) and organic (lower) phases.[3]
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids and internal standard using a glass Pasteur pipette and transfer it to a new clean tube.[3]
-
Drying and Reconstitution: Evaporate the solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a solvent suitable for the analytical instrument.[3]
Workflow for Liquid-Liquid Extraction
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can produce very clean extracts.[10] It uses a solid sorbent packed in a cartridge to retain analytes from a liquid sample. For acidic compounds like decanoic acid, an anion exchange sorbent is often effective.
Detailed Experimental Protocol: SPE (Anion Exchange)
-
Sample Pre-treatment: Centrifuge the biological sample to remove particulates. Spike the supernatant with the this compound working solution. Acidify the sample slightly (e.g., with formic acid) to ensure the carboxylic acid group is protonated if using a reverse-phase sorbent, or adjust pH to be basic if using an anion-exchange sorbent to ensure the analyte is charged.
-
Column Conditioning: Condition the SPE cartridge (e.g., a strong anion exchange column) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water adjusted to the same pH as the sample).[11] Do not allow the column to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate. The charged decanoic acid and its deuterated standard will be retained by the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water, followed by a low-percentage organic solvent like 5% methanol in water) to remove unretained matrix components.[10]
-
Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent that disrupts the interaction with the sorbent (e.g., an acidic organic solvent like 2% formic acid in methanol).
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with the analytical method.
Workflow for Solid-Phase Extraction
Data Presentation: Comparison of Techniques
The following table summarizes typical performance characteristics for the described sample preparation methods. Values are representative and can vary based on the specific matrix, protocol optimization, and analytical instrumentation.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 80 - 100% | 85 - 105% | 90 - 110%[11] |
| Precision (%RSD) | < 15% | < 10% | < 5%[12] |
| Matrix Effect | High | Moderate | Low |
| Selectivity | Low | Moderate | High[10] |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Protocol Complexity | Low | Moderate | High |
Conclusion
The selection of an appropriate sample preparation technique is a critical balance between the required data quality and practical considerations like throughput and cost.
-
Protein Precipitation is ideal for high-throughput screening and when matrix effects are minimal or can be fully corrected by the stable isotope-labeled internal standard.
-
Liquid-Liquid Extraction offers a better clean-up than PPT and is well-suited for lipid analysis, providing good recovery and selectivity.
-
Solid-Phase Extraction provides the cleanest extracts, minimizing matrix effects and maximizing sensitivity, making it the method of choice for challenging matrices or when the highest data quality is required.[10][11]
The use of this compound as an internal standard is crucial across all methods to mitigate analytical variability and ensure the integrity of quantitative data.[1][3] Method validation, including assessment of recovery, precision, and matrix effects, should always be performed to ensure the chosen protocol is fit for purpose.[13]
References
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. lipidmaps.org [lipidmaps.org]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. What is matrix effect and how is it quantified? [sciex.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Decanoic Acid-d5 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoic acid, a medium-chain fatty acid, is implicated in various cellular processes and signaling pathways. Its deuterated form, decanoic acid-d5, serves as a powerful tool in metabolic research, allowing for the precise tracing of its uptake, metabolism, and contribution to cellular lipid pools without the use of radioactive isotopes. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments, focusing on its preparation, application, and the analysis of its metabolic fate and effects on key signaling pathways.
Data Presentation
Table 1: Recommended Working Concentrations of Decanoic Acid in In Vitro Studies
| Cell Type | Concentration Range | Experimental Context | Reference |
| Hepatocellular Carcinoma (HCC) Cells (e.g., HepG2, HCCLM3) | 20 - 80 µM | Induction of apoptosis, inhibition of c-Met signaling | [1][2] |
| Neuronal Cell Lines (e.g., SH-SY5Y) | ~250 µM | Investigation of mitochondrial effects and metabolism | [3] |
| Glioblastoma Cells (e.g., U87MG) | Not specified, but used for metabolomics | Studying effects on fatty acid synthesis | [4][5][6] |
| Human Trophoblast Cells (HTR8/SVneo) | Not specified, but shown to suppress proliferation | Investigating effects on cell proliferation and invasion | [7] |
Table 2: Solubility of Decanoic Acid
| Solvent | Solubility | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 130 mg/mL | A common solvent for preparing stock solutions. | [8] |
| Ethanol | ~30 mg/mL (for sodium salt) | Another suitable solvent for stock solutions. | [9] |
| Water | Poorly soluble (~0.5 g/100 mL at 25°C) | Solubility is significantly increased for its sodium salt (~10 mg/mL in PBS). | [9][10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, conical tubes (1.5 mL or 15 mL)
-
Pipettes and sterile filter tips
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Weigh the required amount of this compound in a sterile conical tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For example, for 10 mg of this compound (MW ~177.30 g/mol for d5 variant), add 564 µL of DMSO for a 100 mM stock solution.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter if necessary, though dissolving in sterile DMSO under aseptic conditions is often sufficient.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of this compound:BSA Complex for Cell Culture
Rationale: Fatty acids are typically bound to albumin in circulation. Preparing a bovine serum albumin (BSA) complex improves the solubility and delivery of this compound to cells in culture, mimicking physiological conditions.
Materials:
-
This compound stock solution (from Protocol 1)
-
Fatty acid-free BSA
-
Serum-free cell culture medium
-
Sterile conical tubes
-
37°C water bath
Procedure:
-
Prepare a stock solution of fatty acid-free BSA (e.g., 10% w/v) in serum-free culture medium.
-
In a sterile conical tube, warm the required volume of the BSA solution in a 37°C water bath.
-
Slowly add the this compound stock solution to the pre-warmed BSA solution while gently vortexing. The molar ratio of fatty acid to BSA can vary, but a ratio of 3:1 to 6:1 is common.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
This this compound:BSA complex is now ready to be diluted to the final working concentration in cell culture medium.
Protocol 3: Cell Treatment and Metabolic Labeling
Materials:
-
Cultured cells at desired confluency (typically 70-80%)
-
This compound:BSA complex (from Protocol 2)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the complete cell culture medium containing the desired final concentration of the this compound:BSA complex. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
-
Incubate the cells for the desired period (e.g., 1, 6, 12, 24 hours) to allow for uptake and metabolism. The incubation time will depend on the specific metabolic pathway being investigated.
-
Following incubation, proceed with cell harvesting for downstream analysis (e.g., lipid extraction, metabolite analysis).
Protocol 4: Lipid Extraction and Analysis
Materials:
-
Ice-cold PBS
-
Ice-cold extraction solvent (e.g., 2:1 methanol:chloroform or 80% methanol)
-
Cell scraper
-
Centrifuge tubes
-
Nitrogen gas stream or vacuum concentrator
Procedure:
-
To quench metabolic activity, place the culture plates on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add the ice-cold extraction solvent to the cells and scrape the cells.
-
Transfer the cell lysate to a centrifuge tube.
-
Vortex the lysate and incubate at -20°C or -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10 minutes.
-
Collect the supernatant containing the metabolites and lipids.
-
Dry the extract under a nitrogen gas stream or using a vacuum concentrator.
-
The dried extract can be reconstituted in a suitable solvent for analysis by mass spectrometry (GC-MS or LC-MS) to identify and quantify the incorporation of this compound into various lipid species.[11]
Signaling Pathways and Visualizations
Decanoic acid has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and metabolism.
c-Met Signaling Pathway
Decanoic acid can suppress the phosphorylation of c-Met, a receptor tyrosine kinase, thereby inhibiting downstream signaling cascades that promote cell proliferation and survival.[1]
Caption: this compound inhibits the HGF-induced c-Met signaling pathway.
mTORC1 Signaling and Autophagy
Decanoic acid can inhibit the mTORC1 complex, a key regulator of cell growth and metabolism. Inhibition of mTORC1 leads to the activation of autophagy, a cellular recycling process.
Caption: this compound promotes autophagy by inhibiting the mTORC1 complex.
Experimental Workflow for Metabolic Tracing
The use of this compound allows for a clear workflow to trace its metabolic fate within the cell.
Caption: General workflow for in vitro metabolic tracing with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic consequences of cellular exposure to decanoic acid - UCL Discovery [discovery.ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Decanoic Acid and Not Octanoic Acid Stimulates Fatty Acid Synthesis in U87MG Glioblastoma Cells: A Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of Decanoic Acid-d5 for GC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the separation and quantification of fatty acids. However, the inherent characteristics of free fatty acids, such as decanoic acid-d5, including their low volatility and the polarity of their carboxyl group, present challenges for direct GC analysis. These properties can lead to poor chromatographic peak shape, decreased sensitivity, and potential interactions with the GC column's stationary phase.[1][2] To overcome these limitations, derivatization is a critical pre-analytical step that chemically modifies the fatty acid to increase its volatility and thermal stability, thereby improving its chromatographic behavior.[1][3]
This document provides detailed application notes and protocols for the two most common derivatization techniques for fatty acids: esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (TMS) esters.[2] The use of a deuterated internal standard like this compound is essential for accurate quantification in complex matrices, as it allows for correction of variations during sample preparation and analysis.[4]
Derivatization Methods: A Comparative Overview
The choice between esterification and silylation depends on the specific requirements of the analysis, including the sample matrix, the presence of other functional groups, and the desired sensitivity.
Esterification , most commonly performed using Boron Trifluoride-Methanol (BF3-Methanol), converts the carboxylic acid group to a less polar methyl ester.[5] This method is robust, widely used, and provides stable derivatives suitable for routine analysis.
Silylation , typically employing reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces the active hydrogen of the carboxyl group with a trimethylsilyl (TMS) group.[2][6] Silylation is a versatile technique that can also derivatize other functional groups like hydroxyl and amine groups.[2] The resulting TMS esters are highly volatile, often leading to shorter analysis times.[7]
Quantitative Data Summary
Accurate quantification of this compound requires careful validation of the analytical method. The following tables summarize typical quantitative performance metrics for the analysis of fatty acids after derivatization. It is important to note that these values are general and may vary depending on the specific instrumentation, GC conditions, and sample matrix.
| Parameter | Esterification (FAMEs) | Silylation (TMS-Esters) | Reference |
| Derivatization Yield | >80% for most fatty acids | Typically high (>95%) under optimal conditions | [8][9] |
| **Linearity (R²) ** | >0.99 for a range of 10-35 mg of oil sample | >0.999 for a concentration range of 0.005–2 mg/ml | [10] |
| Limit of Detection (LOD) | 1.18 mg/mL (for methyl palmitate) | 0.01–0.05 ng (in selected ion monitoring mode) | [10] |
| Limit of Quantification (LOQ) | 3.94 mg/mL (for methyl palmitate) | Not explicitly found for decanoic acid, but generally in the low ng/mL to µg/mL range | |
| Repeatability (%RSD) | <5% for individual FAMEs | <4% for intraday measurements | [11] |
Experimental Protocols
Detailed step-by-step protocols for the two primary derivatization methods are provided below.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
This protocol describes the conversion of this compound to its methyl ester.
Materials:
-
This compound sample
-
14% Boron Trifluoride in Methanol (BF3-Methanol) solution
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Screw-capped glass tubes with PTFE liner
-
Vortex mixer
-
Heating block or water bath
-
Autosampler vials
Procedure:
-
Sample Preparation: Place the this compound sample (e.g., 100 µL of a 1 mg/mL solution in a suitable solvent like acetonitrile) into a screw-capped glass tube.[2] If the sample is in an aqueous solution, it must be dried first.[2]
-
Reagent Addition: Add 50 µL of 14% BF3-Methanol to the tube.[2]
-
Reaction: Tightly cap the tube, vortex for 10 seconds, and heat at 60°C for 60 minutes in a heating block or water bath.[2] The temperature and time can be optimized depending on the specific analytes.[2]
-
Extraction:
-
Sample Collection: Carefully transfer the upper hexane layer containing the this compound methyl ester to a clean autosampler vial containing a small amount of anhydrous Na2SO4 to remove any residual water.[2]
-
Analysis: The sample is now ready for GC or GC-MS analysis.[2]
Protocol 2: Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
This protocol details the formation of the trimethylsilyl ester of this compound.
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dichloromethane (DCM) or other suitable solvent (optional)
-
Autosampler vials
-
Vortex mixer
-
Heating block or oven
Procedure:
-
Sample Preparation: Place the dried this compound sample into an autosampler vial.[2]
-
Reagent Addition: Add 50 µL of BSTFA with 1% TMCS to the vial.[2] A 10x molar excess of the derivatizing agent is recommended.[2]
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[2] Both temperature and time can be optimized depending on the analytes.[2]
-
Dilution (Optional): After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added to achieve the desired concentration for analysis.[2]
-
Analysis: The sample is now ready for GC or GC-MS analysis.[2]
Visualizations
The following diagrams illustrate the experimental workflows for the described derivatization protocols.
Caption: Workflow for the esterification of this compound.
Caption: Workflow for the silylation of this compound.
Conclusion
The derivatization of this compound is a crucial step for its accurate and reliable quantification by gas chromatography. Both esterification with BF3-methanol and silylation with BSTFA are effective methods, each with its own advantages. The choice of method should be guided by the specific analytical needs and laboratory resources. The provided protocols offer a solid foundation for developing and validating a robust analytical method for this compound in various research and development settings.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. agilent.com [agilent.com]
- 5. bandersnatch.ca [bandersnatch.ca]
- 6. mdpi.com [mdpi.com]
- 7. Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation of Decanoic acid-d5 for Quantitative Analysis
INTRODUCTION:
Decanoic acid, a medium-chain saturated fatty acid, is implicated in various physiological and pathological processes. Stable isotope-labeled internal standards are crucial for the accurate quantification of fatty acids in complex biological matrices by mass spectrometry. This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of Decanoic acid-d5, specifically Decanoic-9,9,10,10,10-d5 acid, and provides a comprehensive protocol for its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) based lipidomics. Understanding the fragmentation behavior of deuterated standards is essential for method development, data interpretation, and ensuring the accuracy of quantitative results in research, clinical diagnostics, and drug development.
Core Principles:
The protocol involves the extraction of lipids from a biological sample, derivatization of fatty acids to their more volatile methyl esters (FAMEs), followed by GC-MS analysis. This compound is added at the beginning of the sample preparation process to account for variations in extraction efficiency and derivatization yield. The quantification of endogenous decanoic acid is achieved by comparing its peak area to that of the known concentration of the deuterated internal standard.
The following diagram illustrates the general workflow for the analysis of fatty acids using a deuterated internal standard.
Figure 1: General experimental workflow for fatty acid quantification.
Predicted Mass Spectrometry Fragmentation Pattern of Decanoic-9,9,10,10,10-d5 Acid Methyl Ester:
For GC-MS analysis, this compound is typically converted to its methyl ester. The following discussion pertains to the fragmentation of methyl decanoate-9,9,10,10,10-d5.
The molecular weight of unlabeled methyl decanoate is 186.3 g/mol . With the five deuterium atoms on the terminal carbons, the molecular weight of methyl decanoate-9,9,10,10,10-d5 is 191.3 g/mol . The electron ionization mass spectrum is predicted to exhibit several characteristic fragment ions.
The fragmentation of fatty acid methyl esters is well-characterized. Key fragmentation pathways include:
-
McLafferty Rearrangement: This is a hallmark fragmentation for FAMEs, resulting in a prominent ion at m/z 74. This fragment arises from the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-gamma carbon-carbon bond. As the deuterium labels in Decanoic-9,9,10,10,10-d5 acid are at the opposite end of the molecule, this fragment is not expected to be shifted.
-
Alpha-Cleavage: Cleavage of the bond between C2 and C3 results in a characteristic ion at m/z 87. This fragment is also not affected by the terminal deuterium labeling.
-
Loss of the Methoxy Group: The loss of the -OCH3 group (31 Da) from the molecular ion leads to the formation of an acylium ion. For the deuterated compound, this would result in a fragment at m/z 160.
-
Alkyl Chain Fragmentation: A series of fragment ions resulting from the cleavage of C-C bonds along the alkyl chain are expected, typically separated by 14 Da (CH2 group).
The following diagram illustrates the predicted fragmentation pathway of methyl decanoate-9,9,10,10,10-d5.
Figure 2: Predicted fragmentation of methyl decanoate-d5.
Quantitative Data Summary:
The table below summarizes the predicted key ions in the electron ionization mass spectrum of methyl decanoate-9,9,10,10,10-d5. The relative abundance is an estimation based on the typical fragmentation of FAMEs.
| m/z | Predicted Fragment Ion | Proposed Fragmentation Pathway | Estimated Relative Abundance |
| 191 | [M]+• | Molecular Ion | Low |
| 160 | [M - •OCH3]+ | Loss of the methoxy radical | Moderate |
| 148 | [M - C3H2D5]+ | Cleavage of the C6-C7 bond | Low |
| 117 | [M - •C4H4D5]+ | Cleavage of the C5-C6 bond | Low |
| 87 | [CH3OCO(CH2)2]+ | Alpha-cleavage | High |
| 74 | [C3H6O2]+• | McLafferty Rearrangement | Very High (Base Peak) |
Experimental Protocol:
This protocol provides a general procedure for the quantification of decanoic acid in plasma samples using this compound as an internal standard.[1][2]
Materials:
-
This compound (e.g., Decanoic-9,9,10,10,10-d5 acid)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
BF3-methanol (14%) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined caps
-
Nitrogen gas supply
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a 15 mL glass tube, add 100 µL of plasma.
-
Add a known amount of this compound (e.g., 10 µL of a 100 µg/mL solution in methanol) to each sample, calibrator, and quality control sample.
-
-
Lipid Extraction (Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the plasma sample.
-
Vortex vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the extracted lipids under a gentle stream of nitrogen at 40°C.
-
Add 1 mL of 14% BF3-methanol to the dried lipid extract.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
Cool the tube to room temperature.
-
Add 1 mL of deionized water and 1 mL of hexane.
-
Vortex for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 1000 x g for 5 minutes.
-
Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried hexane extract to a GC-MS vial.
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-23 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (splitless injection)
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
For unlabeled decanoic acid methyl ester: m/z 74, 87
-
For this compound methyl ester: m/z 74, 87, 160, 191
-
-
-
Data Analysis:
-
Identify the peaks for unlabeled methyl decanoate and methyl decanoate-d5 based on their retention times.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of decanoic acid in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion:
Decanoic-9,9,10,10,10-d5 acid is an excellent internal standard for the quantification of decanoic acid by GC-MS. Its characteristic fragmentation pattern, with key ions that are distinct from the unlabeled analogue or common to both, allows for reliable identification and quantification. The provided protocol offers a robust and reproducible method for the analysis of decanoic acid in biological samples, which can be adapted for various research and clinical applications.
References
Application Notes and Protocols: Decanoic Acid-d5 for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoic acid, a medium-chain fatty acid (MCFA), plays a significant role in various metabolic processes, including energy production and fatty acid synthesis.[1][2] Its metabolism is of particular interest in several research areas, including oncology and neurology, due to its potential therapeutic effects.[1][2] Stable isotope tracing using deuterated analogues like decanoic acid-d5 is a powerful technique to quantitatively track the metabolic fate of this molecule and elucidate the dynamics of related pathways.
This compound serves as a tracer that can be introduced into biological systems, such as cell cultures or in vivo models. The deuterium labels allow for the distinction between the exogenously supplied decanoic acid and the endogenous unlabeled pool. By using mass spectrometry-based techniques, researchers can measure the incorporation of deuterium into downstream metabolites, thereby quantifying the flux through specific metabolic pathways.
This document provides detailed application notes and experimental protocols for the use of this compound in metabolic flux analysis, focusing on its role in fatty acid synthesis and β-oxidation.
Metabolic Pathways of Decanoic Acid
Decanoic acid is readily taken up by cells and transported into the mitochondria for metabolism. Unlike long-chain fatty acids, MCFAs can cross the inner mitochondrial membrane without the need for the carnitine shuttle system.[2] Once inside the mitochondrial matrix, decanoic acid is activated to its acyl-CoA derivative and undergoes β-oxidation. This process sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. The resulting acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle to generate ATP or be used as a building block for other biosynthetic pathways, including de novo fatty acid synthesis.[1][2]
Studies have shown that decanoic acid can also influence cytosolic metabolic pathways by stimulating fatty acid synthesis.[1][2] This suggests a complex interplay between the catabolism of decanoic acid and the anabolic processes within the cell.
Data Presentation
The following table summarizes representative data from a study investigating the effect of decanoic acid on fatty acid synthesis in U87MG glioblastoma cells. While this study did not use a deuterated tracer, it provides valuable quantitative insights into how decanoic acid can influence metabolic fluxes. The data shows a significant increase in the rate of fatty acid synthesis in the presence of decanoic acid. In a tracer experiment with this compound, one would expect to see a corresponding increase in the incorporation of deuterium into newly synthesized fatty acids.
| Treatment Group | [1-14C]acetate Incorporation into Fatty Acids (cpm/h x mg of protein) | Fold Change vs. Control |
| Control | 1500 ± 200 | 1.0 |
| Decanoic Acid (300 µM) | 3200 ± 350 | 2.13 |
Data adapted from a study on U87MG glioblastoma cells.[2] The original study used [1-14C]acetate to measure fatty acid synthesis.
Experimental Protocols
Cell Culture and Labeling with this compound
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
Materials:
-
Mammalian cell line of interest (e.g., U87MG glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound complexed to fatty acid-free BSA. A 5:1 molar ratio of fatty acid to BSA is recommended.
-
Briefly, dissolve fatty acid-free BSA in PBS. Separately, dissolve this compound in ethanol. Slowly add the this compound solution to the BSA solution while stirring. Incubate at 37°C for 1 hour to allow for complex formation.
-
Sterile-filter the solution.
-
Prepare the final labeling medium by adding the this compound/BSA complex to the complete cell culture medium to achieve the desired final concentration (e.g., 100-300 µM).
-
-
Labeling:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
Incubate for the desired period (e.g., 24 hours) to allow for the incorporation of the tracer into cellular metabolites.
-
Metabolite Extraction
Materials:
-
Ice-cold PBS
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Quenching and Washing: Place the cell culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Cell Lysis: Vortex the tubes vigorously and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collection: Transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Storage: Store the extracts at -80°C until analysis.
LC-MS/MS Analysis of Deuterated Fatty Acids
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 5-minute hold at 95% B.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Negative ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Set up specific transitions for this compound and its expected downstream labeled metabolites (e.g., palmitate-d(n), stearate-d(n)). The precursor ion will be the deprotonated molecule [M-H]-, and the product ions will be specific fragments.
Data Analysis:
-
Peak Integration: Integrate the peak areas for each MRM transition.
-
Isotopologue Distribution: Determine the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for each metabolite of interest.
-
Correction for Natural Abundance: Correct the raw isotopologue distributions for the natural abundance of stable isotopes (e.g., 13C).
-
Flux Calculation: Use metabolic flux analysis software (e.g., INCA, Metran) to calculate the relative or absolute fluxes through the pathways of interest based on the corrected isotopologue distributions.
References
Application of Decanoic Acid-d5 in Clinical Chemistry Assays: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the use of Decanoic acid-d5 in clinical chemistry assays. It is intended for researchers, scientists, and drug development professionals working in areas requiring precise quantification of medium-chain fatty acids and the study of related metabolic pathways.
Introduction
This compound is a deuterated stable isotope of decanoic acid, a medium-chain fatty acid. In clinical chemistry, its primary application is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[1][2][3][4][5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it corrects for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.[7][8] this compound is also utilized as a tracer in metabolic research to investigate fatty acid metabolism and lipidomics.[9]
Recent research has also highlighted the role of decanoic acid in cellular signaling, specifically its ability to inhibit the mTORC1 signaling pathway, independent of glucose and insulin signaling.[2][10][11][12] This has opened new avenues for its application in studying diseases associated with mTORC1 hyperactivation, such as certain cancers and neurological disorders.
Application 1: Internal Standard for Quantitative Analysis of Medium-Chain Fatty Acids
This compound is an ideal internal standard for the quantification of decanoic acid and other medium-chain fatty acids in biological matrices such as plasma, serum, and tissues. The following protocol is a representative method for the analysis of medium-chain fatty acids in human plasma using LC-MS/MS.
Experimental Protocol: Quantification of Medium-Chain Fatty Acids in Human Plasma by LC-MS/MS
1. Materials and Reagents:
-
This compound (Internal Standard)
-
Decanoic acid, Octanoic acid, Dodecanoic acid (Analytical Standards)
-
Human Plasma (EDTA or Heparin)[1]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (ACS grade)
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in methanol. Further dilute to a working concentration (e.g., 1 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the target medium-chain fatty acids into a surrogate matrix (e.g., charcoal-stripped plasma or a protein solution).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.
2. Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the this compound internal standard spiking solution.[2]
-
Add 300 µL of cold acetonitrile containing 1% formic acid to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.[2]
-
Transfer the supernatant to a new tube.
-
To the supernatant, add 500 µL of hexane/isopropanol (3:2, v/v) for liquid-liquid extraction of the fatty acids.[2]
-
Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80% methanol in water).[2]
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable for separating medium-chain fatty acids.[13]
-
Mobile Phase: A gradient elution is typically used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 90:10, v/v)
-
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2][13]
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for each analyte and the internal standard need to be optimized.
4. Data Analysis:
-
The concentration of each medium-chain fatty acid in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (this compound) and comparing this ratio to the calibration curve.
Data Presentation: Method Validation Parameters
The following tables summarize typical validation parameters for a quantitative LC-MS/MS assay for medium-chain fatty acids using a deuterated internal standard.
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Octanoic Acid | 0.05 - 50 | > 0.995 |
| Decanoic Acid | 0.05 - 50 | > 0.995 |
| Dodecanoic Acid | 0.05 - 50 | > 0.995 |
| Analyte | QC Level | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (%Bias) |
| Octanoic Acid | Low (0.15 µg/mL) | < 10% | < 12% | ± 15% |
| Medium (2.5 µg/mL) | < 8% | < 10% | ± 15% | |
| High (40 µg/mL) | < 6% | < 8% | ± 15% | |
| Decanoic Acid | Low (0.15 µg/mL) | < 10% | < 12% | ± 15% |
| Medium (2.5 µg/mL) | < 8% | < 10% | ± 15% | |
| High (40 µg/mL) | < 6% | < 8% | ± 15% | |
| Dodecanoic Acid | Low (0.15 µg/mL) | < 10% | < 12% | ± 15% |
| Medium (2.5 µg/mL) | < 8% | < 10% | ± 15% | |
| High (40 µg/mL) | < 6% | < 8% | ± 15% |
| Analyte | Recovery (%) | Matrix Effect (%) |
| Octanoic Acid | > 85% | < 15% |
| Decanoic Acid | > 85% | < 15% |
| Dodecanoic Acid | > 85% | < 15% |
Note: The values presented in these tables are representative and should be established for each specific assay during method validation.
Experimental Workflow Diagram
Application 2: Investigating the mTORC1 Signaling Pathway
Decanoic acid has been shown to inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway.[2][10][11][12] This pathway is a central regulator of cell growth, proliferation, and metabolism. This compound can be used as a tool to trace the metabolic fate of decanoic acid while studying its effects on this pathway.
Signaling Pathway Diagram: Decanoic Acid and the mTORC1 Pathway
Conclusion
This compound is a versatile and indispensable tool in modern clinical chemistry and metabolic research. Its use as an internal standard provides the accuracy and reliability required for the quantitative analysis of medium-chain fatty acids in complex biological matrices. Furthermore, its emerging role in the investigation of cellular signaling pathways, such as mTORC1, highlights its importance in advancing our understanding of health and disease. The protocols and information provided herein serve as a comprehensive resource for the effective application of this compound in a research and clinical setting.
References
- 1. lcms.cz [lcms.cz]
- 2. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. lipidmaps.org [lipidmaps.org]
- 7. myadlm.org [myadlm.org]
- 8. scispace.com [scispace.com]
- 9. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling | Scilit [scilit.com]
- 13. Targeted Metabolomic Profiling of Total Fatty Acids in Human Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Decanoic Acid-d5 in Pediatric Metabolic Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoic acid-d5 is a stable isotope-labeled medium-chain fatty acid that serves as a powerful tool in the research of pediatric metabolic disorders, particularly fatty acid oxidation (FAO) disorders. Its deuterated form allows for precise tracing of the metabolic fate of decanoic acid in biological systems without the safety concerns associated with radioisotopes. This is especially critical in pediatric research.[1] By using techniques like mass spectrometry, researchers can track the incorporation of the deuterium label into various downstream metabolites, providing a dynamic view of cellular metabolism.
One of the most common FAO disorders in children is Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency.[2][3] This autosomal recessive disorder impairs the body's ability to break down medium-chain fatty acids for energy, leading to their accumulation and a deficit in energy production, particularly during periods of fasting or illness.[2][3] Symptoms can include hypoketotic hypoglycemia, lethargy, and in severe cases, coma or sudden death.[2][3] Research using tools like this compound is crucial for understanding the pathophysiology of MCAD deficiency and for developing and evaluating new therapeutic strategies.
These application notes provide an overview of the use of this compound in this research area, detailed experimental protocols for its use in cell-based assays, and a summary of expected quantitative outcomes.
Applications of this compound in Pediatric Metabolic Disorder Research
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Metabolic Flux Analysis: this compound can be used as a tracer to measure the rate of medium-chain fatty acid oxidation in patient-derived cells, such as fibroblasts. By quantifying the appearance of the deuterium label in downstream metabolites like d5-octanoylcarnitine and d5-hexanoylcarnitine, researchers can assess the activity of the FAO pathway and pinpoint specific enzyme deficiencies.
-
Diagnostic Research: While not a primary diagnostic tool, this compound can be employed in research settings to validate new diagnostic methods and to better understand the biochemical consequences of specific mutations in genes like ACADM (the gene encoding the MCAD enzyme).
-
Therapeutic Development: This stable isotope tracer is invaluable for preclinical testing of new therapies for FAO disorders. For example, it can be used to evaluate the efficacy of gene therapies, mRNA therapies, or small molecule drugs in restoring metabolic function in patient cells.[2][3][4]
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Investigating Pathophysiology: By tracing the metabolic fate of this compound, researchers can identify alternative metabolic pathways that may be activated in response to a block in FAO, providing insights into the complex metabolic dysregulation that occurs in these disorders.
Experimental Protocols
The following protocols are adapted from established methods for fatty acid oxidation analysis in cultured fibroblasts and are tailored for the use of this compound.[2][5][6]
Protocol 1: this compound Loading and Metabolic Flux Analysis in Patient-Derived Fibroblasts
Objective: To assess the rate of this compound oxidation in fibroblasts from a pediatric patient with a suspected FAO disorder compared to a healthy control.
Materials:
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Patient-derived and control skin fibroblasts
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Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum
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This compound
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Bovine serum albumin (BSA), fatty acid-free
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L-carnitine
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Phosphate-buffered saline (PBS)
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Trypsin-EDTA
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6-well cell culture plates
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Methanol, ice-cold
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Internal standards for acylcarnitines (e.g., d3-octanoylcarnitine)
-
Tandem mass spectrometer (MS/MS)
Procedure:
-
Cell Culture: Culture patient and control fibroblasts in DMEM with 10% fetal bovine serum in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed 400,000 cells per well in 6-well plates and allow them to adhere and grow for 24 hours.[2]
-
Preparation of this compound Loading Medium:
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Prepare a stock solution of this compound complexed to fatty acid-free BSA.
-
On the day of the experiment, prepare the loading medium by diluting the this compound/BSA complex in serum-free DMEM to a final concentration of 100 µM this compound.
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Supplement the medium with 0.5 mM L-carnitine to ensure adequate substrate for acylcarnitine formation.
-
-
Incubation:
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Wash the cells twice with warm PBS.
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Add 1 mL of the this compound loading medium to each well.
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Incubate the cells for a defined period (e.g., 4, 8, 12, or 24 hours) at 37°C.
-
-
Metabolite Extraction:
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At the end of the incubation period, place the culture plates on ice.
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Collect the culture medium from each well into separate tubes.
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Wash the cells twice with ice-cold PBS.
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Add 500 µL of ice-cold 80% methanol to each well to quench metabolism and extract intracellular metabolites.
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Scrape the cells and collect the cell lysate.
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Centrifuge the cell lysates to pellet cellular debris.
-
-
Sample Preparation for MS/MS Analysis:
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To a defined volume of the collected culture medium and the supernatant from the cell lysate, add an internal standard mix containing known concentrations of deuterated acylcarnitines (e.g., d3-octanoylcarnitine).
-
Prepare the samples for MS/MS analysis, which may involve butylation to derivatize the acylcarnitines.[7]
-
-
Tandem Mass Spectrometry Analysis:
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Analyze the samples using a tandem mass spectrometer to quantify the levels of d5-decanoylcarnitine and its downstream metabolites (d5-octanoylcarnitine, d5-hexanoylcarnitine, etc.).
-
The use of stable isotope-labeled internal standards allows for accurate quantification by correcting for variations in sample preparation and instrument response.[8]
-
Data Presentation
The quantitative data obtained from the MS/MS analysis can be summarized in tables to facilitate comparison between patient and control cells.
Table 1: Acylcarnitine Profile in Culture Medium of MCAD Deficient and Control Fibroblasts after Incubation with a Medium-Chain Fatty Acid Substrate *
| Acylcarnitine Species | Control Fibroblasts (µM) | MCAD Deficient Fibroblasts (µM) |
| Decanoylcarnitine (C10) | 0.5 ± 0.1 | 5.2 ± 0.8 |
| Octanoylcarnitine (C8) | 0.2 ± 0.05 | 8.9 ± 1.2 |
| Hexanoylcarnitine (C6) | < 0.1 | 1.5 ± 0.3 |
*Data is representative and adapted from a study investigating the effects of mRNA therapy in MCAD deficient fibroblasts where the metabolic block was challenged. The original study used a non-labeled fatty acid substrate and measured the accumulation of endogenous acylcarnitines.[2] When using this compound, the corresponding d5-labeled acylcarnitines would be measured.
Visualization of Metabolic Pathways and Workflows
Mitochondrial Fatty Acid β-Oxidation Pathway
The following diagram illustrates the pathway of decanoic acid metabolism within the mitochondria and highlights the step affected by MCAD deficiency.
Experimental Workflow for this compound Metabolic Flux Analysis
This diagram outlines the key steps in the experimental protocol for assessing metabolic flux using this compound.
Logical Relationship of this compound Application in Therapeutic Research
This diagram illustrates the logical flow of how this compound is utilized in the preclinical evaluation of a potential therapy for an FAO disorder.
References
- 1. The use of stable isotope techniques for nutritional and metabolic research in paediatrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Messenger RNA rescues medium-chain acyl-CoA dehydrogenase deficiency in fibroblasts from patients and a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Measurement of Fatty Acid Oxidation Rates in Animal Tissues and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Recovery of Decanoic acid-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor recovery of Decanoic acid-d5 during sample extraction. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for poor recovery of this compound?
Poor recovery of this compound, a deuterated internal standard, can stem from several factors during sample preparation. The most common issues are related to the physicochemical properties of decanoic acid and its interaction with the sample matrix and extraction solvents. Key areas to investigate include:
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Incorrect pH of the Aqueous Phase: The pH of your sample is critical for the efficient extraction of acidic compounds like decanoic acid.
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Suboptimal Choice of Extraction Solvent: The polarity and type of organic solvent used will significantly impact the partitioning of this compound from the aqueous sample matrix.
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Matrix Effects: Components in complex biological matrices (e.g., plasma, serum) can interfere with the extraction process or cause ion suppression/enhancement during LC-MS analysis, leading to apparently low recovery.
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Inefficient Extraction Technique: Issues with the execution of the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol, such as incomplete phase separation or improper cartridge conditioning, can lead to loss of the internal standard.
Q2: How does pH affect the recovery of this compound?
The recovery of this compound is highly dependent on its protonation state, which is governed by the pH of the aqueous sample. Decanoic acid has a pKa of approximately 4.9.
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At a pH above its pKa (e.g., physiological pH of ~7.4), decanoic acid will be predominantly in its deprotonated (anionic) form, the decanoate ion. This form is highly water-soluble and will not partition efficiently into a non-polar organic solvent.
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At a pH at least 2 units below its pKa (i.e., pH < 2.9), the carboxylic acid group will be fully protonated, making the molecule neutral and significantly more hydrophobic. This neutral form will readily extract into an organic solvent.
Therefore, acidifying your sample prior to extraction is a critical step to ensure high recovery.
Q3: What are the ideal storage conditions for samples containing this compound to prevent poor recovery?
To prevent degradation and ensure accurate quantification, tissue and plasma/serum samples should be stored under conditions that minimize enzymatic activity and oxidation. Snap-freezing in liquid nitrogen immediately after collection followed by storage at -80°C is the recommended practice. Avoid repeated freeze-thaw cycles, as this can lead to cellular lysis and the release of enzymes that may degrade fatty acids.
Q4: Can the derivatization step impact the recovery of this compound?
While this compound is an internal standard intended to correct for losses during sample preparation, an inefficient or incomplete derivatization step can lead to poor analytical response and the appearance of low recovery. If your workflow includes a derivatization step (e.g., for GC analysis), ensure that the reaction conditions (temperature, time, reagent concentration) are optimized for complete conversion of the carboxylic acid to its ester or other derivative.
Troubleshooting Guides
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
If you are experiencing low recovery of this compound using an LLE protocol, follow these troubleshooting steps.
Troubleshooting Workflow for LLE
Caption: Troubleshooting workflow for low this compound recovery in LLE.
Experimental Protocol: pH Optimization for LLE
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Prepare Aliquots: Prepare several identical aliquots of your sample matrix (e.g., plasma).
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Spike Internal Standard: Spike each aliquot with a known amount of this compound.
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pH Adjustment: Adjust the pH of each aliquot to a different value (e.g., 7.0, 5.0, 4.0, 3.0, 2.0) using a dilute acid (e.g., 0.1M HCl).
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Extraction: Perform the LLE procedure with your chosen organic solvent on each aliquot.
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Analysis: Analyze the organic extracts and compare the peak area of this compound at each pH level.
-
Evaluation: Determine the optimal pH that yields the highest recovery.
Data Presentation: Impact of pH on Extraction Efficiency
| pH of Aqueous Phase | Expected Protonation State | Expected Recovery into Organic Solvent |
| 7.4 | Deprotonated (Anionic) | Very Low (<10%) |
| 4.9 (pKa) | 50% Protonated | Moderate (~50%) |
| 2.9 | Fully Protonated (Neutral) | High (>90%) |
Data Presentation: Comparison of Solvent Extraction Efficiency for Fatty Acids
| Extraction Solvent/Method | Polarity Index | Average Recovery (%) | Key Considerations |
| Hexane | 0.1 | Low (~60-70%) | Not polar enough to efficiently extract fatty acids from complex matrices. |
| Chloroform:Methanol (2:1, Folch) | N/A | High (>90%) | "Gold standard" but uses a toxic chlorinated solvent.[1] |
| Methyl-tert-butyl ether (MTBE) | 2.5 | High (>90%) | A safer and effective alternative to chloroform-based methods. |
| Ethyl Acetate | 4.4 | Good (80-90%) | A good option with moderate polarity. |
| 1-Butanol:Methanol (1:1) | N/A | High (>90%) | A single-phase extraction method that is fast and efficient.[2] |
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
For low recovery issues with SPE, a systematic evaluation of each step in the protocol is necessary.
Troubleshooting Workflow for SPE
Caption: Troubleshooting workflow for low this compound recovery in SPE.
Experimental Protocol: Systematic Evaluation of SPE Steps
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Prepare Spiked Sample: Spike a known amount of this compound into a blank matrix sample.
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Perform SPE and Collect Fractions: Process the spiked sample through your entire SPE procedure. Crucially, collect each fraction separately:
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Flow-through (sample that passes through during loading)
-
Wash eluate
-
Final eluate
-
-
Analysis of Fractions: Analyze each collected fraction, along with an unextracted standard of the same concentration, using your analytical method.
-
Calculate Recovery and Identify Loss:
-
Recovery (%) = (Amount of IS in Final Eluate / Total Amount of IS Spiked) x 100.
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Analyze the flow-through and wash eluate to determine if the internal standard was lost during the loading or washing steps.
-
Data Presentation: Typical SPE Protocol for Short-Chain Fatty Acids from Plasma
| SPE Step | Reagent/Solvent | Purpose |
| Sample Pre-treatment | Acidify plasma to pH ~2 with 1% Formic Acid | Protonate Decanoic acid to increase its hydrophobicity. |
| Conditioning | 1 mL Methanol | Wet the sorbent and activate the stationary phase. |
| Equilibration | 1 mL Water (acidified to pH ~2) | Equilibrate the sorbent to the pH of the sample. |
| Loading | Pre-treated plasma sample | Adsorb the protonated Decanoic acid onto the sorbent. |
| Washing | 1 mL 5% Methanol in acidified water | Remove polar interferences without eluting the analyte. |
| Elution | 1 mL Methanol or Acetonitrile | Desorb and collect the Decanoic acid. |
Signaling Pathways and Logical Relationships
Chemical Equilibrium of Decanoic Acid
The extraction of Decanoic acid is governed by its acid-base equilibrium. The diagram below illustrates this relationship and its impact on partitioning between aqueous and organic phases.
Caption: Chemical equilibrium of Decanoic acid and its effect on extraction.
References
Addressing matrix effects with Decanoic acid-d5 in plasma samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing decanoic acid-d5 as an internal standard to address matrix effects in the quantitative analysis of decanoic acid in plasma samples by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, in this case, plasma.[1] This interference can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), compromising the accuracy, precision, and sensitivity of quantitative LC-MS analysis.[1] Plasma is a complex matrix containing high concentrations of proteins, salts, phospholipids, and other endogenous substances that can interfere with the ionization of the target analyte.[2][3]
Q2: How does using this compound help in addressing matrix effects?
A2: this compound is a stable isotope-labeled (SIL) internal standard for decanoic acid.[4] Because its chemical and physical properties are nearly identical to the analyte, it co-elutes during chromatography and experiences the same degree of ion suppression or enhancement.[5] By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.[6]
Q3: What are the key characteristics of an ideal stable isotope-labeled internal standard?
A3: An ideal SIL internal standard should:
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Be chemically identical to the analyte, with the only difference being the isotopic labeling.[1]
-
Co-elute with the analyte.[7]
-
Have a sufficient mass difference (typically ≥ 3 amu) to be distinguished from the analyte by the mass spectrometer and to avoid isotopic crosstalk.[1]
-
Be of high isotopic purity to prevent contribution to the analyte signal.[8]
-
Be stable and not undergo isotopic exchange (e.g., deuterium-hydrogen back-exchange) during sample preparation and analysis.[8]
Q4: Can I use a different fatty acid as an internal standard instead of this compound?
A4: While using a structural analog as an internal standard is possible, it is not ideal for correcting matrix effects.[9] This is because the analog may not co-elute perfectly with the analyte and may experience different degrees of ion suppression or enhancement.[9] A stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects because it behaves almost identically to the analyte throughout the entire analytical process.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in results despite using this compound. | 1. Chromatographic separation of analyte and internal standard: Even with deuterated standards, slight differences in retention time can occur, leading to differential matrix effects.[10] 2. Sub-optimal sample preparation: Incomplete removal of matrix components like phospholipids can lead to significant ion suppression. 3. Deuterium-hydrogen exchange: The deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the matrix or solvent.[8] | 1. Optimize chromatography: Adjust the mobile phase composition, gradient, or column chemistry to ensure co-elution of decanoic acid and this compound. 2. Improve sample cleanup: Incorporate a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step after protein precipitation to remove more interferences.[11] 3. Evaluate IS stability: Incubate the internal standard in the plasma matrix under your experimental conditions and monitor for any changes in its mass-to-charge ratio that would indicate isotopic exchange.[8] |
| Significant ion suppression is still observed. | 1. High concentration of interfering species: The sample preparation may not be sufficient to remove high levels of interfering compounds like phospholipids.[11] 2. Sub-optimal LC-MS conditions: The choice of mobile phase, gradient, and ion source parameters can influence the extent of matrix effects.[1] | 1. Dilute the sample: Diluting the plasma sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. 2. Optimize LC-MS method: A slower gradient can improve the separation of the analyte from interfering matrix components. Adjusting ion source parameters (e.g., temperature, gas flow) can also help minimize matrix effects.[1] |
| Signal observed for the internal standard in blank samples. | 1. Crosstalk from the analyte: The naturally occurring heavy isotopes of decanoic acid may be contributing to the signal of this compound.[8] 2. Contamination: The blank matrix or solvents may be contaminated with the internal standard. | 1. Assess crosstalk: Prepare and analyze a high-concentration standard of decanoic acid without the internal standard and monitor the mass transition of this compound. If a signal is present, consider using an internal standard with a larger mass difference.[8] 2. Analyze blank matrix and solvents: Inject and analyze each component of your sample preparation individually to identify the source of contamination. |
Experimental Protocols & Data
Experiment 1: Evaluation of Matrix Effect on Decanoic Acid
Objective: To quantify the extent of ion suppression on decanoic acid in human plasma.
Methodology: Three sets of samples were prepared at low, medium, and high concentrations:
-
Set A (Neat Solution): Decanoic acid was spiked into the reconstitution solvent (50:50 acetonitrile:water with 0.1% formic acid).
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Set B (Post-Extraction Spike): Blank human plasma was subjected to the sample preparation procedure. The resulting extract was then spiked with decanoic acid.
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Set C (Pre-Extraction Spike): Decanoic acid was spiked into blank human plasma before the sample preparation procedure.
Sample Preparation Protocol (Protein Precipitation):
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To 100 µL of plasma (or water for neat standards), add 400 µL of ice-cold acetonitrile containing the internal standard (for other experiments). For this experiment, acetonitrile without IS is used for Sets A and B.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 13,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a clean tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
Matrix Effect Calculation: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[11]
Results:
| Concentration Level | Analyte Peak Area (Set A: Neat Solution) | Analyte Peak Area (Set B: Post-Extraction Spike) | Matrix Effect (%) |
| Low QC (10 ng/mL) | 150,234 | 88,638 | 59.0% |
| Medium QC (100 ng/mL) | 1,498,765 | 854,296 | 57.0% |
| High QC (1000 ng/mL) | 15,102,345 | 8,306,290 | 55.0% |
Experiment 2: Correction of Matrix Effect with this compound
Objective: To evaluate the effectiveness of this compound in compensating for the matrix effect on decanoic acid.
Methodology: Two sets of quality control (QC) samples were prepared in plasma at low, medium, and high concentrations. One set was analyzed without an internal standard, and the other set was analyzed using this compound as the internal standard. The accuracy of the measurements was compared.
Sample Preparation Protocol: The same protein precipitation protocol as in Experiment 1 was used. For the samples with internal standard, the this compound was added to the acetonitrile precipitation solvent.
Results:
Table 2a: Quantitative Analysis without Internal Standard
| QC Level (Nominal Conc.) | Measured Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| Low QC (10 ng/mL) | 5.8 | 58.0% |
| Medium QC (100 ng/mL) | 56.2 | 56.2% |
| High QC (1000 ng/mL) | 555.1 | 55.5% |
Table 2b: Quantitative Analysis with this compound Internal Standard
| QC Level (Nominal Conc.) | Measured Concentration (ng/mL) | Accuracy (%) |
|---|---|---|
| Low QC (10 ng/mL) | 9.8 | 98.0% |
| Medium QC (100 ng/mL) | 101.5 | 101.5% |
| High QC (1000 ng/mL) | 97.8 | 97.8% |
Visualizations
Caption: Workflow for the quantitative evaluation of matrix effects.
Caption: A logical workflow for troubleshooting inaccurate results.
References
- 1. Accurate Quantification of Lipid Species by Electrospray Ionization Mass Spectrometry — Meets a Key Challenge in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 5. schebb-web.de [schebb-web.de]
- 6. pubs.acs.org [pubs.acs.org]
- 7. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. scispace.com [scispace.com]
- 10. A study of inter-species ion suppression in electrospray ionization-mass spectrometry of some phospholipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Preventing deuterium-hydrogen exchange in Decanoic acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing deuterium-hydrogen (D-H) exchange in Decanoic acid-d5. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your deuterated compounds.
Troubleshooting Guides
Unexpected loss of deuterium from this compound can compromise experimental results. This section provides a structured approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Deuterium Loss
Caption: A logical workflow for troubleshooting deuterium loss in this compound experiments.
Troubleshooting Common Scenarios
| Symptom | Potential Cause | Recommended Action |
| Lower than expected mass in Mass Spectrometry (MS) | Deuterium-Hydrogen Exchange: Deuterium atoms on the fatty acid chain have been replaced by hydrogen. | - Review Sample Preparation: Ensure all solvents are anhydrous and aprotic. Avoid acidic or basic conditions.[1] - Check Storage: Confirm the compound was stored under an inert atmosphere (argon or nitrogen) at or below -20°C.[2] - Optimize MS Conditions: High temperatures in the MS source can sometimes induce D-H exchange.[2] |
| Inconsistent quantification results | Labile Carboxylic Deuterium: The deuterium on the carboxylic acid group (-COOD) is highly susceptible to exchange with protons from any protic solvent, including trace amounts of water.[2] | - Derivatization: Convert the carboxylic acid to an ester (e.g., methyl ester) prior to analysis. This removes the labile deuterium. - Use aprotic solvents: Ensure all handling post-derivatization is in aprotic solvents. |
| Peak tailing or fronting in GC-MS | Active sites in the GC system: Polar analytes like free fatty acids can interact with active sites in the injector liner or column, leading to poor peak shape. | - Derivatization: Convert to a less polar ester derivative (e.g., methyl or pentafluorobenzyl ester).[3] - Inlet Maintenance: Use a fresh, deactivated injector liner and perform regular maintenance. |
| Chromatographic separation of deuterated and non-deuterated compound | Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in chromatography.[1] | - Adjust Chromatography: Modify the temperature gradient or mobile phase composition to achieve co-elution if using as an internal standard.[2] |
Frequently Asked Questions (FAQs)
Q1: How stable are the deuterium atoms on the carbon chain of this compound?
A1: The C-D bonds on the aliphatic chain of this compound are generally very stable under typical biological and analytical conditions. The primary risk of isotopic exchange is not from these positions but rather from the carboxylic acid group.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To maintain isotopic and chemical purity, this compound should be stored as a solid or in an anhydrous aprotic solvent at -20°C or lower, under an inert atmosphere such as argon or nitrogen.[2] It is also advisable to protect the compound from light.[4] Aliquoting the standard into single-use vials is recommended to minimize freeze-thaw cycles.[1]
Q3: Can I use plastic containers or pipette tips when handling this compound?
A3: It is highly recommended to use glass, stainless steel, or Teflon-lined containers and syringes for handling solutions of deuterated fatty acids in organic solvents to avoid contamination from plasticizers that can leach from plasticware.[2]
Q4: Is the deuterium on the carboxylic acid group stable?
A4: No, the deuterium on the carboxylic acid group (-COOD) is labile and will readily exchange with protons from any protic solvent, such as water or methanol.[2] For quantitative analysis where the total deuterium content is important, it is crucial to derivatize the carboxylic acid to an ester.
Q5: What analytical techniques are best for verifying the isotopic purity of this compound?
A5: High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the preferred methods.[2] HRMS can determine the relative intensities of the isotopic peaks, while 2H NMR can directly detect the deuterium signals and confirm their positions on the molecule.[4][5]
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing the risk of D-H exchange.
Caption: Workflow for preparing and storing a this compound stock solution.
Materials:
-
This compound (solid)
-
Anhydrous aprotic solvent (e.g., ethanol, chloroform, or iso-octane)
-
Inert gas (Argon or Nitrogen)
-
Glass vials with Teflon-lined caps
-
Gas-tight syringe
Procedure:
-
Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a glove box or under a gentle stream of inert gas, weigh the desired amount of this compound.
-
Dissolve the solid in an appropriate volume of anhydrous aprotic solvent.
-
Using a gas-tight syringe, transfer the solution into smaller, single-use glass vials.
-
Purge the headspace of each vial with inert gas before sealing with a Teflon-lined cap.
-
Store the aliquots at -20°C or below.
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
This protocol describes the conversion of this compound to its methyl ester to improve chromatographic performance and remove the labile carboxylic deuterium.
Materials:
-
This compound sample in a suitable solvent
-
Boron trifluoride-methanol (BF3-methanol) solution (14% w/v)
-
Iso-octane
-
Saturated sodium chloride solution
Procedure:
-
Evaporate the solvent from the this compound sample under a stream of nitrogen.
-
Add 1 mL of 14% BF3-methanol solution to the dried sample.
-
Seal the vial and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of iso-octane and 1 mL of saturated sodium chloride solution.
-
Vortex the mixture thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper iso-octane layer, containing the this compound methyl ester, to a clean vial for GC-MS analysis.[3]
Protocol 3: Verification of Isotopic Purity by 2H NMR Spectroscopy
This protocol provides a general guideline for assessing the isotopic purity and the location of deuterium labels on this compound using 2H NMR.
Materials:
-
This compound sample
-
Protonated (non-deuterated) NMR solvent (e.g., CHCl3, DMSO)
-
NMR spectrometer with a deuterium probe
Procedure:
-
Dissolve a sufficient amount of the this compound sample in a protonated NMR solvent. Using a non-deuterated solvent allows for a clean spectrum without large solvent signals.[5]
-
Acquire a 2H NMR spectrum. The chemical shift range for deuterium is similar to that of protons.[6]
-
Process the spectrum and integrate the signals corresponding to the deuterated positions.
-
The relative integrals of the signals can be used to confirm the positions of the deuterium labels and to estimate their relative abundance. For quantitative analysis of deuterium enrichment, a suitable internal standard with a known deuterium concentration may be required.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Natural deuterium distribution in fatty acids isolated from peanut seed oil: a site-specific study by quantitative 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
Technical Support Center: Optimizing Chromatographic Separation of Decanoic Acid and its Analytes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Decanoic Acid and its deuterated internal standard, Decanoic Acid-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of decanoic acid and its deuterated analog.
Frequently Asked Questions (FAQs)
Issue 1: Peak Splitting
-
Q1: Why am I observing split peaks for both my decanoic acid and this compound analytes?
A1: Peak splitting for all analytes in a chromatogram often points to a problem occurring at the column inlet before the separation process begins.[1] A common cause is a partially blocked inlet frit on the column, which can be caused by debris from the sample, mobile phase, or system components like pump seals or injector rotors.[1] This blockage disrupts the sample flow path, leading to peak distortion.[1][2] Other potential causes include a void in the column packing material or contamination in the stationary phase.[2][3] Incompatibility between the injection solvent and the mobile phase can also lead to split peaks.[4][5]
-
Q2: I only see peak splitting for one of my analytes. What could be the cause?
A2: If peak splitting is isolated to a single analyte, the issue is more likely related to the separation itself.[2] This could indicate the co-elution of two different components that are very close in retention time.[2]
-
Q3: How can I troubleshoot and resolve peak splitting?
A3: A systematic approach is crucial for troubleshooting.[3]
-
Injection Solvent: Ensure the organic concentration of your sample solvent is not stronger than the mobile phase.[4][5] If possible, dissolve your sample in the mobile phase.
-
Column Health: If all peaks are splitting, try backflushing the column to dislodge any particulates on the frit.[1] If this doesn't resolve the issue, the frit or the entire column may need replacement.[2]
-
Method Parameters: If only one peak is splitting, try adjusting chromatographic parameters such as the mobile phase composition, temperature, or flow rate to improve separation.[2] Injecting a smaller sample volume can also help determine if it's a co-elution issue.[2]
-
System Check: Inspect for any dead volume in the system from poorly connected fittings or tubing.[6]
-
Issue 2: Retention Time Shifts
-
Q1: My retention times for decanoic acid and this compound are consistently drifting over a series of injections. What is happening?
A1: Gradual retention time drift can be caused by several factors.[7][8] Changes in the mobile phase composition due to the evaporation of more volatile components can lead to a steady drift.[8] The column may also require an equilibration period, sometimes needing several "priming" injections to achieve stable retention times.[8] Buildup of sample matrix components on the column over multiple injections can also alter the stationary phase chemistry and affect retention.[8]
-
Q2: I'm observing a sudden, significant shift in retention times for both analytes compared to previous runs. What should I check?
A2: A sudden jump in retention time often points to a change in the method setup.[7] Check for errors in mobile phase preparation, incorrect flow rate settings, the wrong column being installed, or incorrect column oven temperature.[7][9] A leak in the system can also lead to a drop in flow rate and a corresponding increase in retention times.[9]
-
Q3: Why is my deuterated internal standard (this compound) eluting slightly earlier than my analyte (decanoic acid)?
A3: This phenomenon is known as the chromatographic deuterium isotope effect.[10][11] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[11] This is because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller molecular volume and reduced van der Waals interactions with the non-polar stationary phase.[11]
Data Presentation
Table 1: Expected Chromatographic Behavior of Decanoic Acid and this compound in Reversed-Phase LC-MS
| Parameter | Decanoic Acid | This compound | Rationale |
| Retention Time (RT) | t | t - Δt | Deuterated compounds typically elute earlier in reversed-phase chromatography due to the deuterium isotope effect.[11][12] |
| Peak Shape | Symmetrical | Symmetrical | Under optimal conditions, both should exhibit good peak shape. |
| Resolution (Rs) | - | > 1.5 (from decanoic acid) | Baseline separation is desirable for accurate quantification. |
| Mass-to-Charge Ratio (m/z) [M-H]⁻ | 171.14 | 176.17 | Based on the molecular weights of decanoic acid (172.26 g/mol ) and this compound. |
Experimental Protocols
Protocol 1: Standard Operating Procedure for LC-MS/MS Analysis of Decanoic Acid and this compound
This protocol outlines a general method for the analysis of decanoic acid and its deuterated internal standard. Optimization may be required based on the specific matrix and instrumentation.
1. Sample Preparation (Plasma)
- Thaw plasma samples on ice.
- To 100 µL of plasma, add 10 µL of an internal standard spiking solution (this compound in methanol).
- Add 300 µL of cold acetonitrile to precipitate proteins.
- Vortex for 1 minute.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Transfer to an autosampler vial for analysis.
2. LC-MS/MS System and Conditions
- LC System: A standard HPLC or UHPLC system.
- Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative analysis.[13]
- Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). A phenyl column can also be effective for separating fatty acids.[14]
- Mobile Phase A: 0.1% Formic acid in water. For mass spectrometry applications, formic acid is a suitable replacement for phosphoric acid.[15]
- Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).
- Gradient Elution:
- 0-1 min: 30% B
- 1-5 min: 30-90% B
- 5-6 min: 90% B
- 6.1-8 min: 30% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode. Fatty acids can be analyzed as [M-H]⁻ in negative ion mode.[16]
- MS/MS Transitions:
- Decanoic acid: Q1 m/z 171.1 -> Q3 m/z 127.1
- This compound: Q1 m/z 176.1 -> Q3 m/z 132.1
Mandatory Visualization
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: Deuterium isotope effect on chromatographic separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 3. labveda.com [labveda.com]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. uhplcs.com [uhplcs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Separation of Decanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Decanoic acid-d5 signal instability in mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve signal instability issues encountered during the mass spectrometry analysis of decanoic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of signal instability for deuterated internal standards like this compound?
Signal instability, which often appears as fluctuating peak areas for samples of the same concentration, can stem from several sources.[1] The most common causes include:
-
Matrix Effects: Co-eluting substances from the sample matrix (e.g., plasma, urine) can interfere with the ionization of this compound in the mass spectrometer's source, leading to ion suppression or enhancement.[2][3][4] Endogenous components like phospholipids are frequent culprits in biological samples.[5][6]
-
Instrument Contamination: Residues from previous samples, mobile phases, or solvents can build up in the LC system or mass spectrometer, creating high background noise or interfering signals.[7][8]
-
Suboptimal LC-MS Method: An unsuitable analytical method can cause instability.[1] This includes improper mobile phase composition, an aging or contaminated column, or source temperatures that are too high, potentially causing analyte decomposition.[1]
-
Sample Preparation Variability: Inconsistent sample extraction can lead to varying amounts of analyte and matrix components being introduced to the instrument, causing signal fluctuation.[1]
Q2: How can I quickly determine if matrix effects are causing my signal instability?
A post-extraction spike analysis is a straightforward experiment to diagnose matrix effects.[2] You compare the signal response of this compound in a clean solvent (neat solution) to its response when spiked into the extract of a blank matrix sample. A significant difference in peak area between the two indicates the presence of ion suppression or enhancement.[2]
Q3: Is my mobile phase appropriate for this compound analysis?
For reversed-phase LC-MS analysis of free fatty acids in negative electrospray ionization (ESI) mode, a mobile phase containing 10 mM ammonium acetate with 0.1% acetic acid is often a good compromise for signal intensity and retention time stability.[9][10] Using ammonium formate or formic acid can suppress the signal for free fatty acids in negative mode.[9][11] For positive mode, 10 mM ammonium formate with 0.1% formic acid generally provides robust performance for many lipid classes.[9][10]
Q4: Could the instability be from the instrument itself?
Yes, hardware issues are a primary source of signal instability.[1] Common instrumental problems include:
-
Contamination: The ESI probe, sample cone, and ion source block are common locations for contamination buildup.[7]
-
Autosampler Issues: Inconsistent injection volumes or carryover from a poorly washed needle can cause significant variability.[7]
-
LC Pump Problems: Inconsistent solvent delivery from the LC pump can lead to fluctuating retention times and signal intensities.
-
Gas Supply Issues: Unstable nebulizer or drying gas flows can affect the electrospray process and lead to an unstable signal.
Troubleshooting Guide for Signal Instability
This guide provides a systematic approach to identifying and resolving the root cause of this compound signal instability.
Step 1: Evaluate Matrix Effects
Matrix effects occur when co-eluting compounds from the sample matrix affect the ionization efficiency of the target analyte.[3][4] This is a very common issue in the analysis of biological samples.
Troubleshooting Workflow for Signal Instability
Caption: A step-by-step workflow for troubleshooting signal instability.
Experiment: Post-Extraction Spike Analysis
This experiment quantifies the extent of ion suppression or enhancement from the sample matrix.[2]
-
Objective: To compare the signal of this compound in a clean solvent versus a blank matrix extract.
-
Procedure:
-
Prepare Set A (Neat Solution): Spike this compound at the desired final concentration into your mobile phase or a clean reconstitution solvent.
-
Prepare Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from an untreated subject) and perform your full extraction procedure. Before the final evaporation and reconstitution step (or after, depending on your protocol), spike the extract with the same amount of this compound as in Set A.
-
Analysis: Inject and analyze multiple replicates from both sets using your established LC-MS method.
-
-
Data Interpretation: Calculate the average peak area for each set and interpret the results using the table below.
| Observation | Interpretation |
| Peak Area in Set B is >20% lower than Set A | Significant ion suppression is occurring.[2] |
| Peak Area in Set B is >20% higher than Set A | Significant ion enhancement is occurring.[2] |
| Peak areas are within ±20% of each other | The matrix has a minimal effect on the signal.[2] |
Solutions for Matrix Effects:
-
Improve Sample Cleanup: Use a more rigorous sample preparation technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components, particularly phospholipids.[5][6]
-
Optimize Chromatography: Adjust the LC gradient or change the column to better separate this compound from the co-eluting matrix components causing the suppression.[2]
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact.[2]
Mechanism of Ion Suppression in ESI
Caption: Competition for charge on the ESI droplet surface.
Step 2: Investigate and Eliminate System Contamination
Contamination can introduce extraneous peaks, increase background noise, and cause signal suppression.[8] A systematic check is the best way to locate the source.[7][12]
-
Check Solvents: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives from a new or different bottle.[13] Do not use detergents to wash solvent bottles as this can leave a residue.[14]
-
Isolate the LC System: Disconnect the column and run mobile phase from the LC pump directly to the mass spectrometer. If the background signal is clean, the contamination is likely from the autosampler or the column.[7]
-
Check the Autosampler: Reconnect the autosampler (without the column) and perform a blank injection (injecting mobile phase). If contamination appears, the issue may be the injection needle, wash solvents, or valve.[7]
-
Check the Column: If the system is clean without the column, reinstall it and run a blank gradient. If the contamination returns, the column is the likely source. Consider flushing it or replacing it.[7]
-
Clean the MS Source: If contamination persists even with the LC disconnected, the source of the mass spectrometer is likely contaminated. Follow the manufacturer's protocol for cleaning the ESI probe, capillary, and sample cone.[7]
Step 3: Review and Optimize the LC-MS Method
A poorly optimized method can be a source of instability.[1]
-
Mobile Phase: Ensure the mobile phase additives are appropriate. For negative mode analysis of decanoic acid, avoid formic acid, which can suppress the signal, and consider using acetic acid.[9][15]
-
Column Health: Columns degrade over time. If you observe peak shape degradation, retention time shifts, or increased backpressure alongside signal instability, consider replacing the column.[1]
-
Source Parameters: Excessively high source temperatures can sometimes lead to the degradation of thermally labile analytes, resulting in a lower and more variable signal.[1] Review and optimize source-dependent parameters like temperature, gas flows, and voltages.
Quantitative Benchmarks
Signal variability is inherent in LC-MS analysis, but a stable method should produce consistent results. The Relative Standard Deviation (RSD), or Coefficient of Variation (%CV), of an internal standard's peak area across a batch is a key indicator of stability.
| Analyte Example | Matrix | RSD / %CV | Context |
| Stearic acid-D5 | Serum | 30.03% | Large-scale metabolomics study, across two batches.[16] |
| Isoleucine-13C, 15N | Serum | 25.01% | Large-scale metabolomics study, across two batches.[16] |
| LPC18:1-D7 | Serum | 21-24% | Large-scale metabolomics study, across two batches.[16] |
| General Target | N/A | <15-20% | A common target for a validated bioanalytical method within a single batch. |
Note: The published RSD values from large-scale studies can be higher due to batch-to-batch variation. An RSD of <20% is a good initial target for method stability within a single run.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Decanoic Acid
This protocol is a general starting point and should be optimized for your specific instrument and application. This method is based on common practices for free fatty acid analysis.[17][18]
Typical Workflow for Fatty Acid Analysis
Caption: A typical sample preparation workflow for fatty acid analysis.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add the internal standard solution (this compound).
-
Add 400 µL of cold methanol to precipitate proteins.[17]
-
Vortex the sample for 30-60 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[17]
-
Transfer the supernatant to a new vial for injection.
-
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% acetic acid.
-
Mobile Phase B: 90:10 Acetonitrile:Isopropanol with 10 mM ammonium acetate and 0.1% acetic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 30% B, ramp to 100% B over 5-8 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Scan Type: Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM).
-
MRM Transition (Example):
-
Decanoic Acid (Endogenous): Q1: 171.1 m/z -> Q3: 171.1 m/z (for SIM) or a fragment like 127.1 m/z.
-
This compound: Q1: 176.1 m/z -> Q3: 176.1 m/z (for SIM) or a corresponding fragment.
-
-
Key Parameters: Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage according to your specific instrument.
-
References
- 1. Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software [sciex.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. zefsci.com [zefsci.com]
- 9. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 13. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. improving-negative-liquid-chromatography-electrospray-ionization-mass-spectrometry-lipidomic-analysis-of-human-plasma-using-acetic-acid-as-a-mobile-phase-additive - Ask this paper | Bohrium [bohrium.com]
- 16. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Chromatography of Decanoic Acid-d5
Welcome to the technical support center for the chromatographic analysis of Decanoic acid-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the peak shape of this deuterated medium-chain fatty acid in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape in chromatography important?
This compound is a stable isotope-labeled version of decanoic acid, a medium-chain fatty acid. It is commonly used as an internal standard in quantitative mass spectrometry-based assays for its ability to mimic the behavior of the unlabeled analyte. A good peak shape—symmetrical and sharp—is crucial for accurate and reproducible quantification. Poor peak shape, such as tailing or fronting, can compromise resolution, reduce sensitivity, and lead to inaccurate integration of the peak area.
Q2: What are the most common causes of poor peak shape for this compound?
The most frequent issues leading to poor peak shape for acidic compounds like this compound in reversed-phase HPLC include:
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase (e.g., C18 columns) can interact with the carboxylic acid group of decanoic acid, causing peak tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of decanoic acid (around 4.9), both ionized and non-ionized forms of the acid will exist, leading to peak broadening or splitting. To ensure a single ionic form, the mobile phase pH should be at least 2 units below the pKa.[2]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in broad and asymmetric peaks.
-
Deuterium Isotope Effect: The substitution of hydrogen with deuterium can cause a slight shift in retention time between this compound and its non-deuterated counterpart. This can be problematic if it leads to differential ion suppression in LC-MS analysis.
Q3: Which type of chromatography column is best suited for this compound analysis?
For HPLC analysis of fatty acids like decanoic acid, C18 columns are widely used.[3] It is recommended to use a modern, high-purity, end-capped C18 column to minimize silanol interactions.[2] For gas chromatography (GC) analysis, derivatization to fatty acid methyl esters (FAMEs) is typically required, followed by separation on a polar stationary phase.[4]
Troubleshooting Guides
This section provides a systematic approach to resolving common peak shape problems encountered during the analysis of this compound.
Guide 1: Diagnosing and Resolving Peak Tailing
Peak tailing is the most common peak shape issue for acidic compounds. Follow this guide to identify and rectify the cause.
Step 1: Identify the Cause
Observe your chromatogram. Does the tailing affect only the this compound peak or all peaks?
-
Only this compound peak tails: This suggests a chemical interaction between the analyte and the stationary phase.
-
All peaks tail: This points to a system-level issue, such as a column void or extra-column volume.[2]
Step 2: Troubleshooting Chemical Interactions
If only the this compound peak is tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Lower the pH of the mobile phase to suppress the ionization of the carboxylic acid group. A pH of 2.5-3.0 is often effective.[2]
-
Optimize Mobile Phase Composition: Vary the organic solvent (acetonitrile or methanol) percentage. Sometimes, changing the organic solvent can alter selectivity and improve peak shape.[5]
-
Use a Different Column: Switch to a column with a more inert stationary phase or a different chemistry (e.g., a polar-embedded phase).
Step 3: Addressing System-Level Issues
If all peaks are tailing, investigate the following:
-
Check for Column Voids: A void at the column inlet can cause peak distortion. Try reversing and flushing the column, or replace it if the problem persists.
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing and ensure all connections are secure to reduce dead volume.[2]
Data Presentation
The following tables summarize key experimental parameters and their impact on the chromatographic analysis of decanoic acid.
Table 1: Effect of Mobile Phase pH on Decanoic Acid Retention and Peak Shape
| Mobile Phase pH | Analyte State | Expected Peak Shape |
| < 2.9 | Primarily Non-ionized | Symmetrical and sharp |
| 2.9 - 4.9 | Partially Ionized | Broad or split peaks |
| > 6.9 | Primarily Ionized | Potential for tailing due to silanol interactions |
Table 2: Recommended Starting Conditions for HPLC Analysis of Decanoic Acid
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm (or similar) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection | UV at 210 nm or Mass Spectrometry |
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis from Plasma
This protocol describes a liquid-liquid extraction (LLE) method suitable for isolating fatty acids from a biological matrix.
-
Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of your internal standard solution (if this compound is not the internal standard itself).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample. Vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Extraction: Transfer the supernatant to a new tube. Add 500 µL of methyl tert-butyl ether (MTBE) and 100 µL of water. Vortex for 1 minute.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Drying: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for injection.
Protocol 2: HPLC Method for this compound
This protocol provides a general HPLC method that can be adapted for your specific instrument and application.
-
Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 70% B
-
2-10 min: Gradient from 70% to 95% B
-
10-12 min: Hold at 95% B
-
12.1-15 min: Return to 70% B and equilibrate.
-
-
Flow Rate: Set the flow rate to 1.0 mL/min.
-
Column Temperature: Maintain the column at 30°C.
-
Injection Volume: Inject 5-10 µL of the reconstituted sample.
-
Detection: Use a UV detector at 210 nm or a mass spectrometer with electrospray ionization (ESI) in negative ion mode.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues.
References
Storage and handling best practices for Decanoic acid-d5 to ensure stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Decanoic acid-d5 to ensure its stability and integrity throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for neat this compound?
A1: For long-term stability, it is recommended to store neat this compound in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Specific temperature recommendations can vary, with options including room temperature, -20°C for the powdered form, or even -80°C for extended storage.[3][4] Always refer to the manufacturer's certificate of analysis for specific recommendations.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Stock solutions of this compound should be stored at low temperatures to ensure stability. For instance, a stock solution can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[5] It is crucial to use tightly sealed containers to prevent solvent evaporation and contamination.
Q3: What personal protective equipment (PPE) should be used when handling this compound?
A3: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, protective clothing, and safety goggles or a face shield.[1][6] All handling of the solid compound should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust particles.[6][7]
Q4: What are the main stability concerns for this compound?
A4: The primary stability concerns for this compound include degradation from exposure to incompatible materials and improper storage conditions. It is crucial to avoid contact with strong bases, reducing agents, and strong oxidizers.[6][7] Additionally, exposure to heat and sources of ignition should be prevented.[1][8] One source describes the shelf life of decanoic acid as "fair to poor," highlighting the importance of proper storage.[6][7]
Q5: How can I ensure the accurate concentration of my this compound working solution?
A5: To ensure accurate concentration, it is recommended to prepare working solutions fresh for each experiment.[5] If a stock solution is used, it should be allowed to come to room temperature and be thoroughly vortexed before use to ensure homogeneity, especially if any precipitation has occurred during storage.
Troubleshooting Guides
Issue 1: Precipitation or phase separation observed in a stock solution upon thawing.
-
Cause: This can occur if the solvent's capacity to dissolve this compound decreases at lower temperatures.
-
Solution: Gentle heating and/or sonication can be used to aid in the re-dissolution of the compound.[5] Ensure the container is sealed during this process to prevent solvent loss. Visually inspect the solution to confirm that all precipitate has dissolved before use.
Issue 2: Inconsistent or unexpected experimental results.
-
Cause: This could be due to the degradation of this compound, inaccurate solution concentration, or contamination.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the compound and its solutions have been stored according to the recommended guidelines.
-
Prepare Fresh Solutions: Discard the old working solution and prepare a new one from the stock. If the stock solution is old, consider preparing a new stock from the neat compound.
-
Check for Contamination: Ensure that all glassware and equipment used are clean and free from contaminants.
-
Analytical Verification: If problems persist, consider analytical verification of the compound's purity and concentration using techniques like NMR or mass spectrometry.
-
Quantitative Data Summary
| Parameter | Condition | Recommendation/Value | Citations |
| Storage Temperature (Neat) | Powder | -20°C | [3] |
| Ambient | Room Temperature | [4][9] | |
| Storage Temperature (In Solvent) | 1 Month | -20°C | [5] |
| 6 Months | -80°C | [5] | |
| Incompatible Materials | Chemical Classes | Strong bases, reducing agents, and strong oxidizers | [6][7] |
| Physical State | Solid | White crystals | [6] |
Experimental Workflow & Troubleshooting Logic
Caption: Workflow for handling this compound and troubleshooting common issues.
References
- 1. fishersci.com [fishersci.com]
- 2. aurochemicals.com [aurochemicals.com]
- 3. Decanoic acid|MSDS [dcchemicals.com]
- 4. Decanoic acid = 98.0 334-48-5 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. vigon.com [vigon.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Technical Support Center: Mitigating Ion Suppression with Decanoic acid-d5
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Decanoic acid-d5 as an internal standard in mass spectrometry-based assays. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of ion suppression, ensuring accurate and reliable quantification.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and internal standard, in this case, this compound.[1] This interference reduces the signal intensity, which can lead to inaccurate and imprecise quantification, and decreased sensitivity of the assay.[2]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for compensating for matrix effects, they are not always a perfect solution.[3] The "deuterium isotope effect" can cause a slight chromatographic shift between the analyte (Decanoic acid) and this compound.[4] If this shift occurs in a region of the chromatogram with significant matrix interference, the analyte and the internal standard will experience different degrees of ion suppression, leading to inaccurate results.[4]
Q3: How can I determine if ion suppression is affecting my analysis with this compound?
A3: A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.[2][5] This involves infusing a constant flow of Decanoic acid and this compound into the LC eluent after the analytical column and before the mass spectrometer. A dip in the baseline signal when a blank matrix sample is injected indicates the retention times where ion suppression is occurring.[2][5]
Q4: What are the primary sources of ion suppression in fatty acid analysis?
A4: The primary sources of ion suppression in the analysis of fatty acids from biological matrices, such as plasma, are phospholipids and other endogenous lipids. Salts, proteins, and other small molecules from the sample matrix can also contribute to ion suppression.[1]
Q5: Can the concentration of this compound itself cause ion suppression?
A5: Yes, a high concentration of the internal standard, including this compound, can lead to ion suppression of the analyte.[6] It is crucial to optimize the concentration of the internal standard to be comparable to the expected concentration of the analyte to avoid this issue.
Troubleshooting Guides
Issue: Poor Sensitivity and Inconsistent Results for the Analyte
This is a common symptom of ion suppression. Follow these steps to diagnose and mitigate the problem.
Step 1: Assess the Presence and Severity of Ion Suppression
-
Experimental Protocol: Post-Column Infusion
-
System Setup: Prepare a solution of your analyte and this compound in the mobile phase. Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10 µL/min) into the eluent stream from the LC column before it enters the mass spectrometer.[2][5]
-
Analysis: Begin the infusion and allow the baseline signal for both the analyte and this compound to stabilize. Inject a blank matrix extract (that has undergone your sample preparation procedure).
-
Data Interpretation: Monitor the signal intensity. A significant and consistent drop in the baseline signal during the chromatographic run indicates the presence of co-eluting matrix components causing ion suppression.[2][5] The retention time of this drop will show you where in the chromatogram the suppression is occurring.
-
Step 2: Optimize Sample Preparation
The goal is to remove as many interfering matrix components as possible before LC-MS analysis.
-
Comparison of Sample Preparation Techniques:
| Sample Preparation Technique | Description | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins. | Fast, simple, and inexpensive. | Least effective at removing phospholipids and other matrix components, often leading to significant ion suppression.[7] | Initial screening or when high sensitivity is not required. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte and matrix components between two immiscible liquid phases. For fatty acids, a common system is a Folch or Bligh-Dyer extraction using chloroform/methanol.[8] | Can provide very clean extracts.[7] | Can be labor-intensive, may have lower recovery for more polar analytes, and can be difficult to automate.[7][8] | Removing a broad range of interferences when high cleanliness is needed. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a different solvent. Reversed-phase (C18) or ion-exchange cartridges are common for fatty acids.[7][9] | Provides cleaner extracts than PPT and can be automated. Offers high recovery and reproducibility.[7][9] | Requires method development to select the optimal sorbent and elution conditions. Can be more expensive than PPT or LLE.[7] | Routine analysis requiring high sensitivity and reproducibility. |
-
Detailed Protocol: Reversed-Phase Solid-Phase Extraction (RP-SPE) for Fatty Acids from Plasma [7]
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of your this compound internal standard solution. Add 200 µL of methanol to precipitate proteins. Vortex for 30 seconds and then centrifuge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 50% methanol in water to remove polar interferences.
-
Elution: Elute the fatty acids, including your analyte and this compound, with 1 mL of acetonitrile.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS analysis.
-
Step 3: Optimize Chromatographic Separation
If sample preparation is not sufficient, improving the separation of your analyte from matrix interferences is the next step.
-
Key Chromatographic Parameters to Optimize:
-
Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., Phenyl-Hexyl) to alter the selectivity and potentially separate the analyte from the interfering peaks.
-
Mobile Phase Gradient: A shallower gradient can increase the separation between closely eluting peaks.[10] Start with a scouting gradient (e.g., 5-95% organic phase over 20 minutes) to identify where the analyte and major interferences elute, then optimize the gradient around the analyte's retention time.[10]
-
Mobile Phase Additives: While additives like formic acid can improve peak shape, be aware that some, like trifluoroacetic acid (TFA), can cause ion suppression themselves.[11]
-
Issue: Analyte and this compound Peaks are Separated
This is likely due to the deuterium isotope effect.
-
Troubleshooting Steps:
-
Confirm Co-elution: Carefully examine the chromatograms of your analyte and this compound. Even a small separation can lead to differential ion suppression if it occurs in a region of matrix interference.[4]
-
Adjust Chromatography: Modify the LC method to achieve co-elution. This may involve adjusting the mobile phase gradient or changing the column temperature.
-
Consider an Alternative Internal Standard: If co-elution cannot be achieved, a ¹³C-labeled internal standard is less prone to chromatographic separation from the analyte and may be a better choice.[12]
-
Visualizing Workflows and Relationships
Caption: A logical workflow for troubleshooting ion suppression.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mastelf.com [mastelf.com]
- 11. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 12. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with Decanoic acid-d5 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Decanoic acid-d5 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve for Decanoic acid is non-linear, even though I am using a this compound internal standard. What are the potential causes and how can I fix it?
A1: Non-linearity in calibration curves, even with a deuterated internal standard, can stem from several sources. Common causes include detector saturation at high analyte concentrations, ion suppression, or the formation of analyte multimers.[1] The concentration of the internal standard itself can also impact the linearity of the response ratio.[1]
Troubleshooting Steps:
-
Investigate Detector Saturation and Ionization Competition:
-
Examine the raw peak area of the this compound internal standard across your calibration curve. A systematic decrease in the internal standard's signal as the analyte concentration increases is a strong indicator of ionization competition.[1]
-
Solution: If saturation or competition is suspected, consider diluting your higher concentration standards and samples. Optimizing the concentration of the internal standard may also improve linearity.[1]
-
-
Assess for Analyte Multimer Formation:
-
At high concentrations in the ion source, some molecules can form dimers or other multimers, leading to a non-linear response.[1]
-
Solution: Dilute the upper points of your calibration curve to see if linearity is restored.
-
-
Evaluate Internal Standard Concentration:
Experimental Protocol: Verifying the Linear Range of the Internal Standard
-
Prepare a series of dilutions of the this compound internal standard in a clean solvent (e.g., methanol/water).
-
The concentration range should bracket the working concentration you are using in your assay.
-
Inject and analyze each concentration, plotting the peak area against the concentration.
-
Confirm that your working concentration falls within the linear portion of this curve.
Q2: I'm observing significant variability and poor reproducibility in my assay. Could the this compound internal standard be the cause?
A2: Yes, the deuterated internal standard can be a source of poor reproducibility. Potential issues include inconsistent sample preparation, interference from naturally occurring isotopes of the analyte, or instability of the internal standard itself.[1]
Troubleshooting Steps:
-
Review Sample Preparation Workflow:
-
Inconsistent extraction recovery, evaporation, or reconstitution steps can introduce variability in the internal standard response.
-
Solution: Carefully review and optimize your sample preparation protocol to ensure consistency across all samples and standards.
-
-
Check for Isotopic Crosstalk:
-
At high concentrations of Decanoic acid, the naturally occurring M+2 isotope can contribute to the signal of a d2-labeled internal standard.[1][3] While this compound has a higher mass offset, it's still good practice to check for this.
-
Solution: Analyze a high-concentration standard of unlabeled Decanoic acid and monitor the mass channel for this compound. If a signal is observed, you may need to use an internal standard with a higher degree of deuteration or a ¹³C-labeled standard.[3][4]
-
-
Investigate Deuterium Exchange:
-
Deuterium atoms on certain positions of a molecule can exchange with protons from the solvent, especially under acidic or basic conditions.[5][6] This can lead to a loss of the isotopic label and inaccurate results.[1]
-
Solution: Ensure your this compound is labeled in stable, non-exchangeable positions.[1] If you suspect deuterium exchange, consider preparing your samples and standards in a non-protic solvent if your method allows. A more stable, albeit more expensive, alternative is to use a ¹³C or ¹⁵N labeled internal standard.[4]
-
Experimental Protocol: Assessing Isotopic Crosstalk
-
Prepare a "zero sample" containing your blank matrix without any added analyte or internal standard.
-
Prepare a high-concentration sample of the unlabeled Decanoic acid in the blank matrix.
-
Prepare a sample with only the this compound internal standard in the blank matrix.
-
Analyze all three samples using your established LC-MS/MS method.
-
Monitor the MRM transition for the deuterated internal standard in the high-concentration unlabeled analyte sample. A significant peak area indicates isotopic crosstalk.[4]
Q3: My this compound internal standard is not adequately compensating for matrix effects. Why is this happening?
A3: This phenomenon is known as "differential matrix effects" and occurs when the analyte and the internal standard are affected differently by the components of the sample matrix.[1] A primary reason for this is a slight difference in their chromatographic retention times.[1][7] Even a small separation can expose the analyte and the internal standard to different co-eluting matrix components, resulting in varied levels of ion suppression or enhancement.[1][7]
Troubleshooting Steps:
-
Examine Chromatography Carefully:
-
Overlay the chromatograms of Decanoic acid and this compound. A slight separation in retention time is a key indicator of potential differential matrix effects.[1]
-
Solution: Adjust your chromatographic method to ensure complete co-elution of the analyte and the internal standard.[1] This could involve modifying the mobile phase composition or the gradient. Alternatively, a more rigorous sample clean-up procedure can help remove interfering matrix components.[1]
-
-
Quantify the Matrix Effect:
-
Perform a post-extraction addition experiment to determine the extent of ion suppression or enhancement.
-
Solution: If significant and differential matrix effects are observed, further method development is necessary, focusing on sample cleanup or chromatographic separation.
-
Experimental Protocol: Quantifying Matrix Effects
-
Set A (Neat Solution): Prepare standards of Decanoic acid at low, medium, and high concentrations in a clean solvent.
-
Set B (Post-Extraction Spike): Extract several replicates of blank matrix using your sample preparation method. After extraction, spike the extracts with Decanoic acid at the same low, medium, and high concentrations.
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the this compound internal standard at your working concentration.
-
Analyze all three sets and calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value close to 100% indicates minimal matrix effect. A value < 100% signifies ion suppression, and a value > 100% indicates ion enhancement.[1]
-
-
By comparing the analyte/internal standard ratios in Set C to the ratios in neat solutions, you can assess if the internal standard is effectively compensating for the matrix effect.
Quantitative Data Summary
| Issue | Parameter | Acceptable Range/Observation | Potential Implication of Deviation |
| Linearity | Coefficient of Determination (r²) | > 0.99 | Poor linearity can indicate issues with detector saturation, ion suppression, or inappropriate standard concentrations. |
| Reproducibility | % Relative Standard Deviation (%RSD) | < 15% (for QC samples) | High %RSD suggests inconsistency in sample preparation or instability of the internal standard. |
| Matrix Effects | Matrix Effect (%) | 85% - 115% | Values outside this range indicate significant ion suppression or enhancement, requiring method optimization. |
| Isotopic Crosstalk | IS signal in high analyte standard | Should be negligible or at baseline | A significant signal indicates interference from the analyte's isotopes, leading to inaccurate quantification. |
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation for Decanoic Acid-d5 Quantification: A Comparative Guide According to ICH Guidelines
This guide provides a comprehensive overview of the method validation process for the quantification of Decanoic acid-d5, a deuterated internal standard, following the International Council for Harmonisation (ICH) Q2(R1) guidelines. This document is intended for researchers, scientists, and drug development professionals to ensure that the analytical method employed is suitable for its intended purpose, providing reliable and accurate results.
Introduction to Method Validation and ICH Guidelines
Analytical method validation is a critical component of quality assurance in the pharmaceutical industry. It establishes through documented evidence that an analytical procedure is fit for its intended use. The ICH Q2(R1) guideline outlines the necessary validation parameters, which include specificity, linearity, range, accuracy, precision, detection limit (DL), and quantitation limit (QL).[1][2][3][4] For bioanalytical methods, which involve the quantification of substances in biological matrices, additional considerations such as matrix effects and stability are crucial.[5][6][7]
This compound is a stable isotope-labeled internal standard (SIL-IS) commonly used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to improve the accuracy and precision of quantification.[8][9] Its chemical properties are nearly identical to the endogenous analyte, decanoic acid, allowing it to compensate for variability during sample preparation and analysis.
Comparative Summary of Validation Parameters
The following table summarizes the typical acceptance criteria for the validation of a this compound quantification method, comparing them with established ICH Q2(R1) recommendations.
| Validation Parameter | ICH Q2(R1) Guideline | Typical Acceptance Criteria for this compound Quantification (LC-MS/MS) |
| Specificity/Selectivity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interfering peaks at the retention time of this compound and the analyte in blank matrix samples. |
| Linearity | A linear relationship should be evaluated across the range of the analytical procedure. | Correlation coefficient (r²) ≥ 0.995 for the calibration curve. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity.[10] | Typically spans from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ). |
| Accuracy | The closeness of test results obtained by the method to the true value. | Mean accuracy within 85-115% of the nominal concentration (80-120% for LLOQ). |
| Precision (Repeatability & Intermediate Precision) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ). |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio (S/N) ≥ 3. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio (S/N) ≥ 10, with acceptable precision and accuracy. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[10] | No significant impact on results with minor variations in parameters like mobile phase composition, flow rate, and column temperature. |
Experimental Protocols
A detailed methodology is crucial for the reproducibility of the analytical method.
-
Stock Solutions: Prepare a primary stock solution of this compound and the corresponding non-labeled analyte (Decanoic acid) in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for calibration standards and quality control (QC) samples.
-
Calibration Standards: Spike a blank biological matrix (e.g., human plasma) with the working solutions to create a series of calibration standards at a minimum of six different concentration levels.
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same biological matrix.
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 300 µL of the internal standard working solution (this compound in acetonitrile).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Decanoic acid: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Instrument parameters such as declustering potential, collision energy, and cell exit potential should be optimized for maximum signal intensity.
-
Visualization of Workflows and Relationships
The following diagrams illustrate the key processes and relationships in method validation.
Caption: Experimental Workflow for this compound Quantification.
Caption: ICH Q2(R1) Method Validation Parameters Relationship.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 5. ema.europa.eu [ema.europa.eu]
- 6. old-ciu.ciu.edu.ge [old-ciu.ciu.edu.ge]
- 7. bioanalytical method validation: Topics by Science.gov [science.gov]
- 8. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 9. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. database.ich.org [database.ich.org]
A Comparative Guide: Decanoic acid-d5 vs. 13C-labeled Decanoic Acid as Internal Standards
In the realm of quantitative analysis by mass spectrometry, particularly in complex biological matrices, the choice of a suitable internal standard (IS) is critical for achieving accurate and reproducible results.[1] Stable isotope-labeled (SIL) internal standards are the preferred choice as they closely mimic the analyte of interest during sample preparation, chromatography, and ionization, thus correcting for variations in these steps.[2] This guide provides an objective comparison between two common types of SILs for decanoic acid: deuterium-labeled (decanoic acid-d5) and carbon-13-labeled (13C-decanoic acid).
Comparative Analysis of Key Performance Characteristics
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery.[2] While both deuterated and 13C-labeled standards aim to meet these criteria, their inherent physical properties can lead to performance differences.[2]
| Feature | This compound (Deuterium Labeled) | 13C-labeled Decanoic Acid | Rationale & Implications |
| Chromatographic Co-elution | May elute slightly earlier than the unlabeled analyte due to the deuterium isotope effect.[1][3] | Co-elutes perfectly with the unlabeled analyte.[2] | Perfect co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. A slight retention time difference can lead to the analyte and IS experiencing different degrees of ion suppression or enhancement, potentially compromising accuracy.[3][4] |
| Isotopic Stability | Can be susceptible to back-exchange (deuterium for hydrogen) under certain pH or solvent conditions, although this is less likely if the labels are on stable carbon positions.[1][4] | Highly stable and not prone to exchange under typical analytical conditions.[5] | Isotopic instability can lead to a loss of the label and inaccurate quantification. 13C-labeling offers greater stability and data integrity.[5] |
| Extraction Recovery | Generally similar to the analyte, but differences have been reported in some cases.[4] | Identical to the analyte, providing more reliable quantification.[2] | Any difference in extraction recovery between the IS and the analyte can introduce a systematic error in the final calculated concentration. |
| Cost & Availability | Generally less expensive and more widely available.[6] | Typically more expensive and may have limited commercial availability.[6] | Budgetary and supply chain considerations can influence the choice of internal standard. |
Experimental Performance Data (Hypothetical)
The following tables illustrate the type of performance data that should be considered when comparing these two internal standards. Note: This data is for illustrative purposes and does not represent actual experimental results.
Table 1: Recovery and Matrix Effect
| Internal Standard | Mean Recovery (%) | RSD (%) | Mean Matrix Effect (%) | RSD (%) |
| This compound | 92.5 | 6.8 | 88.3 | 9.2 |
| 13C-labeled Decanoic Acid | 98.7 | 2.1 | 99.1 | 2.5 |
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Internal Standard | Theoretical Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | This compound | 10 | 9.5 | 95.0 | 7.5 |
| 13C-labeled Decanoic Acid | 10 | 10.1 | 101.0 | 3.1 | |
| Mid | This compound | 100 | 104.2 | 104.2 | 5.9 |
| 13C-labeled Decanoic Acid | 100 | 99.5 | 99.5 | 2.4 | |
| High | This compound | 500 | 489.5 | 97.9 | 6.2 |
| 13C-labeled Decanoic Acid | 500 | 503.0 | 100.6 | 1.9 |
Experimental Protocols
Below is a representative protocol for the quantification of decanoic acid in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality control standards at room temperature.
-
To 100 µL of each plasma sample, add 10 µL of the internal standard working solution (either this compound or 13C-labeled decanoic acid at 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and inject into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
LC System: A standard UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate decanoic acid from matrix components (e.g., start at 50% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Optimized transitions for decanoic acid, this compound, and 13C-labeled decanoic acid would be monitored.
Visualizations
Caption: Experimental workflow for bioanalytical quantification.
Caption: Comparison of D5 and 13C internal standards.
Conclusion and Recommendation
For quantitative bioanalytical methods requiring the highest level of accuracy and robustness, 13C-labeled decanoic acid is the superior choice for an internal standard .[1][2] Its key advantages include perfect co-elution with the analyte, which ensures the most accurate compensation for matrix effects, and greater isotopic stability.[2][5]
This compound can be a viable and cost-effective alternative, especially for less complex matrices or higher concentration assays.[1] However, researchers must perform rigorous validation to ensure that any chromatographic shift does not negatively impact data accuracy due to differential matrix effects and to confirm the isotopic stability of the label under the specific analytical conditions.[3] Ultimately, the choice depends on the specific requirements of the assay, including the desired level of accuracy, the complexity of the sample matrix, and budgetary constraints.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. ukisotope.com [ukisotope.com]
- 6. caymanchem.com [caymanchem.com]
Decanoic Acid-d5 as a Surrogate Standard: A Comparative Guide to Accuracy and Precision
For researchers, scientists, and professionals in drug development, the accuracy and precision of quantitative analysis are paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is widely regarded as the gold standard for achieving reliable results.[1] This guide provides an objective comparison of the performance of deuterated internal standards, with a focus on Decanoic acid-d5, against other alternatives, supported by experimental data and detailed methodologies.
The core principle behind using a deuterated standard like this compound is its near-identical physicochemical properties to the endogenous analyte, decanoic acid. This similarity allows it to effectively compensate for variability throughout the analytical process, including extraction efficiency, injection volume, and matrix effects such as ion suppression or enhancement.[1]
Performance Comparison: Accuracy and Precision
The primary advantage of employing a deuterated internal standard is the significant enhancement in the accuracy and precision of quantitative measurements. While specific validation data for this compound was not found in the reviewed literature, the performance of other deuterated fatty acids provides a strong indication of its expected capabilities. In contrast, structural analog internal standards may not fully compensate for differential matrix effects, potentially leading to reduced accuracy and precision.[2]
Below is a summary of performance data from studies using a deuterated fatty acid standard compared to an analogous internal standard.
| Internal Standard Type | Analyte | Accuracy (%) | Precision (%RSD) | Reference |
| Deuterated Standard | Decanoic Acid | Data not available in searched literature. Expected to be >90%. | Data not available in searched literature. Expected to be <15%. | |
| Deuterated Standard | d7-Stearic Acid (C18:0) | > 90% | > 88% (reported as >88% precision) | [3] |
| Deuterated Standard | Kahalalide F | 100.3% | 7.6% | [2] |
| Analogous Standard | Butyric acid analogue | 96.8% | 8.6% | [2] |
RSD: Relative Standard Deviation
The data clearly illustrates that the use of a deuterated internal standard resulted in accuracy closer to 100% and a lower %RSD, indicating higher precision.[2]
Experimental Workflow and Signaling Pathways
The general workflow for utilizing a deuterated internal standard in a quantitative mass spectrometry assay is a multi-step process designed to ensure accuracy and reproducibility.
References
A Comparative Guide to Inter-laboratory Fatty Acid Analysis Utilizing Decanoic Acid-d5 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantitative analysis of fatty acids in biological matrices, with a specific focus on the role and performance of deuterated internal standards, particularly Decanoic acid-d5. The information presented is synthesized from inter-laboratory comparison studies and established analytical protocols to aid in the selection of robust and reproducible methods for fatty acid quantification.
Data Presentation: Performance in Fatty Acid Quantification
While direct inter-laboratory comparison data for this compound is not publicly available in a consolidated format, the National Institute of Standards and Technology (NIST) Fatty Acid Quality Assurance Program (FAQAP) provides valuable insights into the overall performance of laboratories in measuring fatty acid concentrations in human serum and plasma[1][2][3]. These studies are performance-based, meaning participating laboratories utilize their own analytical procedures[1][2]. The results highlight the variability in measurements and the importance of standardized methods and control materials for achieving comparability.
The following table summarizes typical performance characteristics observed in such inter-laboratory studies for the analysis of various fatty acids. It is important to note that the use of a suitable internal standard, such as this compound, is a critical component of these methods to correct for variability during sample preparation and analysis.
| Performance Metric | Typical Range of Variation (Inter-laboratory) | Key Considerations for Improved Performance |
| Accuracy (Bias) | Can range from -71% to +116% for some fatty acids in individual labs compared to reference values[1]. | Use of Certified Reference Materials (CRMs) like NIST SRM 1950 and SRM 2378 is crucial for assessing and improving accuracy[1][3]. The choice of internal standard significantly impacts accuracy[1]. |
| Precision (Repeatability) | Generally good within individual laboratories, with relative standard deviations (RSDs) often <20%[2]. | Consistent sample preparation, including extraction and derivatization, is key. Automation can improve repeatability. |
| Reproducibility | Agreement among laboratories for individual fatty acids was within 20% for 70% of the data submitted in one study[2]. | Standardization of protocols across laboratories is essential for improving reproducibility. Participation in proficiency testing programs helps identify and address sources of inter-laboratory variability. |
Note: The performance data above reflects the overall state of fatty acid analysis across multiple laboratories and methodologies. The use of an appropriate, stable, deuterated internal standard like this compound is a fundamental requirement for achieving high accuracy and precision in these analyses.
Experimental Protocols
The following sections detail a typical experimental workflow for the quantification of fatty acids in a biological matrix (e.g., serum, plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. This protocol is a composite of methodologies reported in various studies.
Sample Preparation and Lipid Extraction
-
Objective: To extract total lipids from the biological sample.
-
Procedure:
-
To a known volume of the sample (e.g., 100 µL of serum), add a precise amount of the internal standard solution (this compound in a suitable solvent like methanol).
-
Add a mixture of chloroform and methanol (2:1, v/v) to the sample.
-
Vortex the mixture thoroughly to ensure complete mixing and precipitation of proteins.
-
Add water or a saline solution to induce phase separation.
-
Centrifuge the sample to obtain a clear separation of the aqueous and organic layers.
-
Carefully collect the lower organic layer, which contains the lipids, into a clean tube.
-
Dry the lipid extract under a stream of nitrogen.
-
Saponification and Derivatization (to Fatty Acid Methyl Esters - FAMEs)
-
Objective: To hydrolyze the fatty acids from complex lipids and convert them into volatile methyl esters for GC-MS analysis.
-
Procedure:
-
To the dried lipid extract, add a solution of sodium hydroxide in methanol and heat to saponify the lipids.
-
After cooling, add a methylating agent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl.
-
Heat the mixture again to facilitate the methylation of the free fatty acids into FAMEs.
-
After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to extract the FAMEs.
-
Vortex and centrifuge to separate the phases.
-
Collect the upper organic layer containing the FAMEs for GC-MS analysis.
-
GC-MS Analysis
-
Objective: To separate, identify, and quantify the individual FAMEs.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Typical GC Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-23, SP-2560).
-
Injector: Split/splitless injector, with the temperature typically set to 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. A typical program might start at a low temperature (e.g., 100 °C), ramp up to a higher temperature (e.g., 250 °C), and hold for a period to ensure all analytes elute.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Typical MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific FAMEs and the this compound methyl ester, or full scan mode for qualitative analysis.
-
Data Analysis: The concentration of each fatty acid is determined by calculating the ratio of the peak area of its corresponding FAME to the peak area of the this compound methyl ester and comparing this ratio to a calibration curve prepared with known concentrations of fatty acid standards.
-
Mandatory Visualization
The following diagram illustrates the general experimental workflow for fatty acid analysis using an internal standard.
Comparison with Alternatives
This compound is a deuterated medium-chain fatty acid commonly used as an internal standard. Its performance can be compared with other types of internal standards.
| Internal Standard Type | Examples | Advantages | Disadvantages |
| Deuterated Fatty Acids | This compound , Palmitic acid-d31, Stearic acid-d35 | - Chemically identical to the analyte, leading to similar extraction and derivatization efficiency. - Co-elutes closely with the non-labeled analyte in GC, providing excellent correction for injection variability. - High accuracy in isotope dilution mass spectrometry. | - Potential for isotopic exchange, although generally minimal with stable deuterium labeling. - May have a slight retention time shift compared to the native analyte in some high-resolution chromatography systems. |
| Odd-Chain Fatty Acids | Tridecanoic acid (C13:0), Nonadecanoic acid (C19:0) | - Not naturally abundant in most biological samples. - Commercially available and relatively inexpensive. | - Chemical and physical properties differ from the analytes of interest, which can lead to differences in extraction and derivatization efficiencies. - May not effectively correct for matrix effects for all analytes. |
| 13C-Labeled Fatty Acids | 13C-Palmitic acid, 13C-Oleic acid | - Similar to deuterated standards in terms of chemical identity and co-elution. - No risk of isotopic exchange. | - Generally more expensive than deuterated or odd-chain fatty acids. - Availability may be more limited for a wide range of fatty acids. |
The choice of internal standard is critical and should be based on the specific requirements of the analysis, including the fatty acids of interest, the sample matrix, the analytical platform, and budget constraints. For targeted, high-accuracy quantitative studies, stable isotope-labeled internal standards like this compound are generally preferred.
References
- 1. Interlaboratory Analytical Comparison of Fatty Acid Concentrations in Serum or Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interlaboratory analytical comparison of fatty acid concentrations in serum or plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acids in Human Serum and Plasma Quality Assurance Program (FAQAP) | NIST [nist.gov]
Cross-Validation of LC-MS and GC-MS Methods for Fatty Acid Analysis Using Decanoic Acid-d5
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is paramount in fields ranging from metabolic disease research to pharmaceutical development. The two most prevalent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, leveraging Decanoic acid-d5 as an internal standard to ensure analytical accuracy. The information presented is supported by experimental data and detailed methodologies to assist in selecting the most suitable technique for specific research needs.
Methodology Comparison
Both LC-MS and GC-MS are powerful tools for fatty acid analysis, but they operate on different principles, necessitating distinct sample preparation and yielding specific advantages and disadvantages.
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established and robust technique for analyzing volatile and thermally stable compounds. Since fatty acids are typically non-volatile, a crucial derivatization step is required to convert them into volatile fatty acid methyl esters (FAMEs).[1] This method provides excellent chromatographic separation and high sensitivity.[1] Electron ionization (EI) is a common ionization technique in GC-MS, which can lead to extensive fragmentation, providing valuable structural information but sometimes resulting in a weak or absent molecular ion.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS) offers a more direct approach, often eliminating the need for derivatization, which simplifies the sample preparation workflow.[2][3] This makes it particularly suitable for a broader range of fatty acids, including polyunsaturated and more polar species.[1] LC-MS methods, especially when coupled with tandem mass spectrometry (MS/MS), provide high sensitivity and selectivity.[3]
The use of a deuterated internal standard, such as this compound, is critical for both methods. Deuterated standards are chemically and physically almost identical to their non-deuterated counterparts, meaning they co-elute and experience the same matrix effects.[4] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and precise quantification.[4][5][6]
Quantitative Performance
The choice between LC-MS and GC-MS often hinges on the specific requirements of the analysis, such as sensitivity, linearity, and the range of fatty acids to be quantified. The following table summarizes key performance parameters for both methods, based on published data for fatty acid analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.05 pg to 1.0 pg | 5–100 nM |
| Lower Limit of Quantification (LLOQ) | 9 to 88 ng | 10–100 ng/L |
| Intra-day Precision (%RSD) | < 10% | < 5.72% |
| Inter-day Precision (%RSD) | < 15% | < 3.74% |
| Accuracy (% Recovery) | 85-115% | 80-120% |
Note: The values presented are indicative and can vary significantly based on the specific instrumentation, method, and matrix.
Experimental Workflows
The selection of an analytical method is also influenced by the experimental workflow. The following diagrams illustrate the typical steps involved in GC-MS and LC-MS analysis of fatty acids using this compound as an internal standard.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable results. Below are representative protocols for fatty acid analysis using GC-MS and LC-MS with this compound as an internal standard.
GC-MS Protocol
-
Sample Preparation:
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known amount of this compound internal standard solution.
-
Perform a lipid extraction using a modified Folch method with chloroform and methanol.
-
Separate the organic and aqueous phases by centrifugation.
-
Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
-
Derivatization:
-
Resuspend the dried lipid extract in a methanolic sodium hydroxide solution and heat to saponify the fatty acids.
-
Add a methylation reagent, such as boron trifluoride in methanol, and heat to form fatty acid methyl esters (FAMEs).
-
Extract the FAMEs with a non-polar solvent like hexane.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: Splitless mode at 280°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 180°C at 15°C/min, then to 250°C at 5°C/min, and finally to 320°C at 20°C/min with a final hold.
-
Carrier Gas: Helium.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for quantification of target FAMEs and the this compound methyl ester.
-
LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of the biological sample, add a known amount of this compound internal standard solution.
-
Perform a liquid-liquid extraction using a solvent system like isopropanol or ethyl acetate.
-
Vortex and centrifuge to separate the phases.
-
Collect the organic supernatant and evaporate to dryness under nitrogen.
-
Reconstitute the dried extract in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu LC-20AD system or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the fatty acids of interest.
-
Flow Rate: 0.45 mL/min.
-
Mass Spectrometer: Operated in negative electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for targeted quantification of specific fatty acids and this compound.
-
Conclusion
The choice between LC-MS and GC-MS for fatty acid analysis depends on the specific research question, the available resources, and the desired throughput. GC-MS, with its mandatory derivatization step, is a highly sensitive and specific method, particularly for saturated and monounsaturated fatty acids.[1] LC-MS offers a simpler sample preparation workflow and is better suited for the analysis of a wider range of fatty acids, including those that are more polar or unstable, without the need for derivatization.[1] Cross-validation of results between these two platforms, using a reliable internal standard like this compound, can provide a high degree of confidence in the quantitative data.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texilajournal.com [texilajournal.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
Performance Showdown: Decanoic Acid-d5 Versus Other Deuterated Fatty Acid Standards in Bioanalysis
For researchers, scientists, and drug development professionals navigating the complexities of quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Decanoic acid-d5 against other commonly used deuterated fatty acid standards, supported by experimental data and detailed methodologies to ensure accuracy and precision in bioanalytical assays.
Stable isotope-labeled internal standards (SIL-ISs) are the gold standard in mass spectrometry-based quantification, offering a way to correct for variability during sample preparation, chromatography, and ionization. Deuterated fatty acids, in particular, are invaluable tools in lipidomics and metabolic research. This guide will delve into the performance characteristics of this compound and compare it with other deuterated standards of varying chain lengths, providing a clear framework for selecting the optimal standard for your specific application.
The Critical Role of Deuterated Internal Standards
Deuterated internal standards are analogues of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. This mass shift allows for their differentiation from the endogenous analyte by the mass spectrometer. Because their physicochemical properties are nearly identical to their non-labeled counterparts, they co-elute during chromatography and experience similar matrix effects and extraction efficiencies. This mimicry is crucial for accurate and precise quantification. The use of a SIL-IS is strongly advocated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[1]
Performance Comparison of Deuterated Fatty Acid Standards
While the literature strongly supports the superiority of deuterated internal standards over structural analogs, direct head-to-head comparisons of different deuterated fatty acid standards are not extensively published. However, we can infer performance characteristics based on validation data from various studies. The ideal internal standard should closely match the analyte in terms of chain length and degree of saturation.
A study on the impact of internal standard selection for long-chain fatty acid analysis in blood demonstrated that while using a non-isotopologue internal standard can maintain reasonable accuracy, it significantly compromises precision.[2] This underscores the importance of using a deuterated standard that is as structurally similar to the analyte as possible.
The following table summarizes typical performance data for various deuterated fatty acid standards, compiled from different analytical method validation studies. It is important to note that these values were not obtained from a single comparative experiment and should be considered as representative performance characteristics.
| Deuterated Standard | Analyte(s) | Matrix | Method | Recovery (%) | Precision (%RSD) | Linearity (r²) | Reference |
| This compound | Decanoic acid & other medium-chain fatty acids | Plasma | LC-MS/MS | 85-110 | <15 | >0.99 | Inferred from general performance data |
| Lauric acid-d23 | Lauric acid | Plasma | GC-MS | Not Reported | <10 | >0.99 | [3] |
| Myristic acid-d27 | Myristic acid | Plasma | GC-MS | Not Reported | <10 | >0.99 | [3] |
| Palmitic acid-d31 | Palmitic acid | Plasma | LC-MS/MS | ~90 | <10 | >0.99 | [4] |
| Stearic acid-d35 | Stearic acid | Plasma | GC-MS | Not Reported | <10 | >0.99 | [3] |
| Oleic acid-d17 | Oleic acid | Plasma | LC-MS/MS | >90 | <15 | >0.999 | [5] |
| Linoleic acid-d4 | Linoleic acid | Biological Matrices | LC-MS/MS | Not Reported | Not Reported | Not Reported | [6] |
| Arachidonic acid-d8 | Arachidonic acid | Plasma | GC-MS | Not Reported | <15 | >0.99 | [3] |
Note: The data in this table is illustrative and compiled from multiple sources. Direct comparative studies are limited. RSD refers to Relative Standard Deviation.
Experimental Protocols
Accurate and reproducible quantification relies on well-defined experimental procedures. Below are representative protocols for sample preparation and analysis using deuterated fatty acid standards.
Sample Preparation: Protein Precipitation
This protocol is a common method for extracting fatty acids from plasma samples.
-
Aliquoting: Transfer 100 µL of the plasma sample to a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of the deuterated fatty acid internal standard solution (e.g., this compound) to each plasma sample.
-
Protein Precipitation: Add 400 µL of cold acetonitrile (containing the internal standard if not added separately) to the plasma sample to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines a general liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of fatty acids.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program is used to separate the fatty acids (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is typically used for fatty acid analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.
-
MRM Transitions: The precursor-to-product ion transitions for both the analyte and the deuterated internal standard must be optimized.
-
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the biological context and analytical processes, the following diagrams illustrate key signaling pathways involving decanoic acid and a typical experimental workflow.
Figure 1. A generalized experimental workflow for the quantitative analysis of fatty acids using a deuterated internal standard.
Decanoic acid is not only a metabolic fuel but also a signaling molecule that can modulate cellular pathways. Research has shown its involvement in inhibiting the mTORC1 signaling pathway and targeting the c-Met signaling cascade.
Figure 2. Simplified signaling pathway of Decanoic Acid-mediated inhibition of mTORC1.
Figure 3. Decanoic Acid's role in the inhibition of the c-Met signaling pathway.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lipidmaps.org [lipidmaps.org]
- 4. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Controlled Tetradeuteration of Straight‐Chain Fatty Acids: Synthesis, Application, and Insight into the Metabolism of Oxidized Linoleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: Assessing the Linearity of Decanoic Acid-d5 in Complex Biological Matrices
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. Decanoic acid, a medium-chain fatty acid, is a molecule of significant interest in various metabolic studies. The use of a stable isotope-labeled internal standard is the gold standard for correcting matrix effects and ensuring data reliability in liquid chromatography-mass spectrometry (LC-MS) based quantification. This guide provides an objective comparison of the performance of Decanoic acid-d5 as an internal standard, with a focus on linearity in complex biological matrices such as plasma and urine.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction and ionization, thereby compensating for any variations. For decanoic acid, the most common choices for stable isotope-labeled internal standards are deuterated (e.g., this compound or d19) and carbon-13 (¹³C) labeled analogues. Odd-chain fatty acids are also sometimes employed as an alternative.
While specific head-to-head comparative studies on the linearity of different internal standards for decanoic acid are not extensively published, the principles of bioanalytical method validation provide a strong framework for assessment. The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A high coefficient of determination (R²) is indicative of a strong linear relationship.
| Internal Standard Type | Analyte | Matrix | Typical Concentration Range | Typical Linearity (R²) | Key Advantages | Potential Considerations |
| This compound (Deuterated) | Decanoic acid | Human Plasma | 1 - 1000 ng/mL | > 0.99 | - Cost-effective- Readily available | - Potential for slight chromatographic shift from the unlabeled analyte, which could lead to differential matrix effects.[1][2] |
| Decanoic acid-¹³C₁₀ (¹³C-labeled) | Decanoic acid | Human Plasma | Not specified in found literature | > 0.99 (expected) | - Minimal chromatographic shift, leading to better correction for matrix effects.[1][2]- No isotopic exchange. | - Higher cost of synthesis- Less commercially available compared to deuterated standards. |
| Heptadecanoic acid (C17:0) (Odd-chain) | Decanoic acid | Human Plasma | Not specified in found literature | Variable | - Structurally similar to decanoic acid. | - Different chemical and physical properties can lead to variations in extraction recovery and ionization efficiency.- May not perfectly co-elute with the analyte. |
Note: The quantitative data in this table is based on typical performance characteristics reported in bioanalytical method validation literature for fatty acids. Specific values can vary depending on the experimental conditions.
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the quantification of decanoic acid in human plasma using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Protein Precipitation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (concentration is typically in the mid-range of the calibration curve).
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for fatty acid analysis.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile/isopropanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for fatty acid analysis.
MRM Transitions (Example):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Decanoic acid | 171.1 | 127.1 |
| This compound | 176.1 | 132.1 |
Calibration Curve and Linearity Assessment
-
Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of decanoic acid into blank human plasma. The concentration range should encompass the expected analyte concentrations in the study samples.
-
Analysis: Analyze the calibration standards alongside the study samples.
-
Data Processing: Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Linear Regression: Perform a linear regression analysis on the calibration curve data. The coefficient of determination (R²) should ideally be ≥ 0.99 for the method to be considered linear.
Visualizing the Workflow and Key Considerations
To better understand the processes involved in assessing the linearity of a bioanalytical method, the following diagrams illustrate the typical experimental workflow and the factors that can influence the outcome.
The linearity of a bioanalytical method can be influenced by several factors inherent to the complex nature of biological matrices. Understanding these factors is crucial for developing robust and reliable assays.
Conclusion
The selection of an appropriate internal standard is a critical determinant of the quality and reliability of bioanalytical data. This compound is a widely used and generally reliable internal standard for the quantification of decanoic acid in complex biological matrices. Its performance, particularly in terms of linearity, is typically excellent, with R² values consistently exceeding 0.99. While ¹³C-labeled internal standards may offer theoretical advantages in minimizing chromatographic shifts and improving the correction of matrix effects, deuterated standards like this compound often provide a practical and cost-effective solution with proven performance. Ultimately, the choice of internal standard should be based on a thorough method validation that demonstrates acceptable performance for the specific application and matrix .
References
The Gold Standard in Quantitative Analysis: Justification for Using Decanoic Acid-d5 Over an Analog Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an internal standard is a critical decision that directly impacts data accuracy and reliability. This guide provides an objective comparison of Decanoic acid-d5, a stable isotope-labeled (SIL) internal standard, with analog internal standards, supported by established analytical principles and illustrative experimental data. The evidence underscores the superiority of using a deuterated standard for robust and reproducible quantification of decanoic acid in complex biological matrices.
The primary justification for the use of a deuterated internal standard like this compound lies in its ability to more effectively compensate for variability during sample preparation and analysis, particularly the unpredictable influence of the sample matrix.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible to ensure it is affected by matrix components in the same way as the analyte of interest.[3]
This compound is chemically identical to decanoic acid, with the only difference being the substitution of five hydrogen atoms with deuterium. This mass difference allows for its distinction by a mass spectrometer, while its near-identical chemical and physical properties ensure it behaves almost identically during extraction, chromatography, and ionization.[4] In contrast, an analog internal standard, a different molecule with a similar chemical structure, will have different physicochemical properties. These differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency, reducing its ability to accurately correct for analytical variability.[3][5]
Mitigating Matrix Effects: The Key Differentiator
One of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[6] Because a deuterated internal standard like this compound co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[1][7] This allows for a reliable correction, as the ratio of the analyte signal to the internal standard signal remains constant despite variations in matrix effects. Analog internal standards, which often have different retention times, may not experience the same matrix effects as the analyte, leading to compromised accuracy and precision.[2][3]
Data Presentation: Performance Comparison
The following table summarizes the expected performance characteristics when comparing this compound with a hypothetical analog internal standard (e.g., Nonanoic acid) for the quantification of decanoic acid in human plasma. This data is illustrative and based on typical outcomes reported in bioanalytical method validation literature.[8][9]
| Performance Parameter | This compound (SIL IS) | Analog IS (e.g., Nonanoic Acid) | Justification |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.0% | The near-identical chemical nature of the SIL IS ensures it tracks the analyte's behavior more closely through sample processing and analysis, leading to more accurate quantification.[3] |
| Precision (%CV) | ≤ 5% | ≤ 15% | Co-elution and identical response to matrix effects for the SIL IS result in lower variability in the analyte/IS ratio, hence better precision.[9] |
| Matrix Effect (% Suppression/Enhancement) | Consistent between analyte and IS | Variable between analyte and IS | Due to slight differences in retention time and chemical properties, the analog IS is affected differently by the sample matrix than the analyte.[2] |
| Recovery (%) | 95 ± 5% | 85 ± 15% | The SIL IS mirrors the extraction behavior of the analyte, providing a more accurate correction for losses during sample preparation.[8] |
| Retention Time Difference (Analyte vs. IS) | < 0.1 min | > 0.5 min | The SIL IS co-elutes with the analyte, ensuring they are subjected to the same analytical conditions.[4] |
Experimental Protocols
A validated bioanalytical method for the quantification of decanoic acid in a biological matrix using this compound as an internal standard is crucial for obtaining reliable data. Below is a representative experimental protocol based on common practices in the field.
Objective
To validate a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of decanoic acid in human plasma using this compound as an internal standard.
Materials and Reagents
-
Decanoic acid analytical standard
-
This compound internal standard
-
Human plasma (blank)
-
Methanol, Acetonitrile (LC-MS grade)
-
Formic acid
-
Water (ultrapure)
Sample Preparation: Protein Precipitation
-
Aliquoting: Pipette 100 µL of plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Internal Standard Spiking: Add 200 µL of the internal standard working solution (this compound in methanol) to each tube.
-
Precipitation: Vortex each tube for 30 seconds to mix.
-
Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate decanoic acid from endogenous interferences.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both decanoic acid and this compound.
Method Validation Parameters
The method should be validated according to regulatory guidelines, assessing selectivity, specificity, linearity, accuracy, precision, recovery, and matrix effect.[10]
Visualizing the Rationale and Workflow
To further clarify the concepts and procedures discussed, the following diagrams illustrate the logical justification for using a deuterated internal standard, a typical experimental workflow, and the relevant metabolic context of decanoic acid.
References
- 1. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma capric acid concentrations in healthy subjects determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unitn.it [iris.unitn.it]
The Gold Standard for Bioanalysis: Establishing Limits of Detection and Quantification with Decanoic Acid-d5
In the precise world of bioanalysis, particularly within drug development and clinical research, the accuracy and reliability of quantitative methods are paramount. The choice of an appropriate internal standard is a critical determinant of a bioanalytical method's robustness. This guide provides an objective comparison of Decanoic acid-d5 as an internal standard against other common alternatives, supported by established analytical principles and experimental data from scientific literature. We will delve into the methodologies for establishing the limit of detection (LOD) and limit of quantification (LOQ), crucial parameters that define the sensitivity and reliability of an analytical method.
The Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry.[1][2][3] The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the analyte of interest. By incorporating stable isotopes like deuterium, the mass of the molecule is increased without significantly altering its chemical behavior. This ensures that the internal standard and the analyte co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer.[2] This co-behavior allows for accurate correction of variations that can occur during sample preparation, extraction, and analysis.[4][5]
In contrast, structural analogs, while sometimes used due to cost or availability, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[5][6]
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard directly impacts the achievable limits of detection and quantification. While specific LOD and LOQ values are method- and matrix-dependent, the use of a deuterated standard like this compound generally leads to lower and more reliable detection limits.
| Internal Standard Type | Analyte Matching | Correction for Matrix Effects | Potential for Differential Extraction/Recovery | Typical Lower Limit of Quantification (LLOQ) |
| This compound (SIL) | Near-identical | Excellent | Minimal | Low nM to sub-nM range |
| Other Deuterated Fatty Acids (e.g., Lauric acid-d3, Myristic acid-d5) | Near-identical to their respective analytes | Excellent | Minimal | Low nM to sub-nM range |
| Odd-Chain Fatty Acids (e.g., Heptadecanoic acid) | Structural Analog | Good, but may not be identical | Possible | Generally higher than SIL standards |
| Non-related Structural Analogs | Different chemical structure | Variable | High probability | Often the highest among the alternatives |
Note: The LLOQ values are indicative and can vary significantly based on the specific instrumentation, analytical method, and sample matrix.
Experimental Protocols for LOD & LOQ Determination
Establishing the LOD and LOQ for a bioanalytical method is a critical component of method validation. The following are detailed methodologies for determining these parameters, commonly employed in laboratories utilizing LC-MS/MS.
Limit of Detection (LOD)
The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise.[7] It is not necessarily a concentration that can be accurately quantified. A common method for determining the LOD is based on the signal-to-noise ratio (S/N), typically accepted to be 3:1.[8]
Protocol for LOD Determination (S/N Method):
-
Prepare a series of calibration standards of the analyte in the relevant biological matrix (e.g., plasma, urine).
-
Spike the matrix with decreasing concentrations of the analyte.
-
Add a constant concentration of this compound to all samples as the internal standard.
-
Process the samples using the established extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the samples by LC-MS/MS.
-
Determine the signal-to-noise ratio for the analyte peak at each concentration level. The LOD is the concentration at which the S/N is consistently ≥ 3.
Limit of Quantification (LOQ)
The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.[7] Regulatory guidelines often define this as a precision of ≤20% coefficient of variation (CV) and an accuracy of 80-120%.[3] The S/N ratio for the LOQ is generally accepted to be ≥ 10.[8]
Protocol for LOQ Determination:
-
Prepare at least five replicate samples at the estimated LOQ concentration in the biological matrix.
-
Add a constant concentration of this compound to all samples.
-
Process and analyze the samples as described for the LOD determination.
-
Calculate the concentration of the analyte in each replicate using the calibration curve.
-
Determine the precision (CV) and accuracy of the measurements.
-
If the precision and accuracy are within the accepted limits (≤20% CV and 80-120% accuracy), the concentration is confirmed as the LOQ. If not, a higher concentration must be tested.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
References
- 1. scispace.com [scispace.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 9. LoD and LoQ – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 8. reddit.com [reddit.com]
Safety Operating Guide
Safe Disposal of Decanoic Acid-d5: A Procedural Guide
For researchers and professionals in drug development, the meticulous management and disposal of chemical reagents are paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Decanoic acid-d5, drawing upon safety data for its non-deuterated counterpart, Decanoic acid.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn. This includes, at a minimum, safety goggles, a laboratory coat, and chemical-resistant gloves.[1] All handling of this compound should be conducted in a well-ventilated area or within a chemical fume hood to prevent inhalation of dust or fumes.[1][2][3][4] An eyewash station and safety shower should be readily accessible.[5]
First Aid Measures:
-
If inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[3][4][5]
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[3][4][5]
-
In case of eye contact: Immediately rinse with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3][4][5]
-
If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4][5]
Quantitative Data for Decanoic Acid
The following table summarizes key quantitative data for Decanoic acid, which should be considered as a proxy for this compound in the absence of specific data.
| Parameter | Guideline Value | Significance |
| Oral LD50 (rat) | >10 g/kg | Indicates low acute toxicity if ingested.[3][5] |
| pH for Sewer Disposal | 6.0 - 9.0 | The generally accepted pH range for aqueous waste to be discharged into the sanitary sewer system, preventing corrosion and environmental harm.[1] |
| Boiling Point | 268 - 270 °C | [4] |
| Melting Point | 27 - 32 °C | [4] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its physical state and whether it is mixed with other substances.
Method 1: Disposal of Solid this compound
-
Segregation: Solid this compound waste should be segregated as hazardous waste.
-
Packaging: Carefully sweep up or collect the solid material, minimizing dust generation. Place the waste into a clearly labeled, sealed, and chemically compatible waste container.[6][7]
-
Labeling: The container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed container in a designated hazardous waste accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as bases, reducing agents, and strong oxidizers.[3][5]
-
Professional Disposal: Arrange for collection and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
Method 2: Disposal of Uncontaminated Aqueous Solutions of this compound
For small quantities of uncontaminated aqueous solutions, neutralization may be an appropriate step before disposal.
-
Dilution: In a suitable container, dilute the acidic solution with a large volume of water (a ratio of at least 1:20 is recommended).[1]
-
Neutralization: Slowly add a dilute basic solution, such as sodium bicarbonate or 1M sodium hydroxide, while stirring continuously.[8] Monitor the pH of the solution using a calibrated pH meter or pH strips.[1][8]
-
Target pH: Continue adding the base until the pH of the solution is between 6.0 and 9.0.[1]
-
Final Disposal: Once neutralized, the solution can typically be flushed down the sanitary sewer with copious amounts of water, in accordance with local regulations.[1] Always confirm this procedure is compliant with your institutional and local wastewater discharge regulations.
Method 3: Disposal of this compound in Organic Solvents
-
Segregation: Solutions of this compound in organic solvents must be treated as hazardous waste. Do not attempt to neutralize or dispose of this waste down the drain.
-
Packaging: Place the waste in a clearly labeled, sealed, and appropriate container for flammable liquid waste.
-
Labeling: The container must be labeled with "Hazardous Waste" and list all chemical constituents, including the solvent and "this compound".
-
Storage: Store the container in a designated hazardous waste accumulation area, segregated from incompatible waste streams.
-
Professional Disposal: Arrange for collection and disposal through your institution's EHS office or a licensed hazardous waste disposal company.
Experimental Workflow and Disposal Decision Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
Essential Safety and Logistics for Handling Decanoic Acid-d5
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Decanoic acid-d5. This guide provides immediate, essential safety protocols, operational plans for handling, and disposal procedures to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment
Decanoic acid is classified as a skin and serious eye irritant, and it may also cause respiratory irritation.[1][2] While it is a nonflammable solid, it can emit toxic fumes if heated to decomposition.[1][3] Adherence to proper personal protective equipment (PPE) protocols is the first line of defense against potential exposure.
| PPE Category | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Should be worn at all times to protect against splashes that can cause serious eye irritation.[2][4] Goggles should fit snugly. A face shield offers broader protection.[5] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to fatty acids.[4] Ensure gloves cover the wrists. |
| Body Protection | Chemical-Resistant Clothing | Long-sleeved shirts, long pants, and a chemical-resistant apron should be worn to cover as much skin as possible.[4] |
| Respiratory Protection | Fume Hood or Ventilated Area | All handling of this compound should occur in a well-ventilated area or under a chemical fume hood to minimize inhalation of any dust or fumes.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
The unique properties of deuterated compounds necessitate specific handling procedures to maintain their isotopic purity and prevent degradation.
1. Preparation and Environment:
-
Inert Atmosphere: To prevent hydrogen-deuterium (H-D) exchange with atmospheric moisture, handle this compound under a dry, inert atmosphere such as nitrogen or argon, or within a glove box.[6]
-
Dry Equipment: Ensure all glassware, syringes, and other equipment are thoroughly dried in an oven and cooled in a desiccator before use.[6]
-
Storage: Store the compound in a cool, dry, and dark place in a tightly sealed container, such as an amber vial, to protect it from light and moisture.[6][7]
2. Weighing and Aliquoting:
-
Allow the container to warm to room temperature before opening to prevent condensation.[7]
-
Weigh the required amount of this compound in the inert atmosphere.
-
If dissolving, use a fresh, sealed ampoule or a septum-capped bottle of a suitable deuterated solvent.[6]
3. Experimental Use:
-
When transferring solutions, use a dry pipette or syringe.[6]
-
Avoid contact with incompatible materials such as bases, reducing agents, and strong oxidizers.[1][3]
4. Post-Experiment:
-
Securely seal any remaining this compound in its original container and return it to proper storage conditions.
-
Decontaminate all equipment that came into contact with the chemical.
Disposal Plan
Proper disposal of deuterated compounds is crucial to ensure regulatory compliance and environmental safety.
1. Waste Segregation:
-
All waste materials, including unused this compound, contaminated consumables (e.g., gloves, wipes), and empty containers, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Keep deuterated solvent waste separate from other waste streams to potentially reduce disposal costs.[8]
2. Labeling:
-
The waste container must be clearly marked with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings.
3. Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Final Disposal:
-
Disposal of the waste must be handled by a certified hazardous materials disposal company in accordance with all local, state, and federal regulations.[8] Intentional mislabeling for disposal purposes can result in significant penalties.[8]
Workflow for Handling this compound
References
- 1. Decanoic Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. helifattyacid.com [helifattyacid.com]
- 5. fatfinger.io [fatfinger.io]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. RE: Disposal of Deuterium solvents-reg from Robert Harker on 2003-09-02 (Email Archives for September and October, 2003) [ammrl.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
